BM213
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H70N12O10 |
|---|---|
Molecular Weight |
915.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H70N12O10/c1-24(2)22-32(38(60)50-26(4)36(58)48-25(3)35(57)49-27(5)37(59)53-31(42(64)65)17-12-20-47-43(45)46)54-40(62)34-18-13-21-55(34)41(63)30(16-10-11-19-44)52-39(61)33(51-28(6)56)23-29-14-8-7-9-15-29/h7-9,14-15,24-27,30-34H,10-13,16-23,44H2,1-6H3,(H,48,58)(H,49,57)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,54,62)(H,64,65)(H4,45,46,47)/t25-,26-,27+,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
QDSKFYCCEHFZAH-XVSJJFNZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BM213: A Selective C5aR1 Agonist with Biased Signaling
For Researchers, Scientists, and Drug Development Professionals
BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) centrally involved in inflammatory responses.[1][2] Unlike the endogenous ligand C5a, which also activates the C5a receptor 2 (C5aR2), this compound exhibits high selectivity for C5aR1, with over 1000-fold greater potency for C5aR1 than for the C3a receptor, and no activity at C5aR2. This selectivity makes this compound a valuable tool for elucidating the specific functions of C5aR1. Furthermore, this compound demonstrates biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, a characteristic that may contribute to its therapeutic potential, particularly in cancer.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity at different receptors and in various functional assays.
| Parameter | Receptor | Value | Reference |
| EC50 | C5aR1 | 59 nM | |
| EC50 | C3aR | 52.8 µM |
Table 1: Receptor Activation Potency of this compound.
| Assay | Cell Type | Effect of this compound (1 µM) | Reference |
| Cytokine Release | Human Macrophages | Significant suppression of LPS-induced IL-6 and TNFα |
Table 2: Functional Activity of this compound in a Cellular Model of Inflammation.
Signaling Pathways and Biased Agonism
This compound activates C5aR1, leading to the initiation of downstream signaling cascades. A key feature of its mechanism is the induction of G-protein mediated signaling, specifically resulting in calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1][2]
Crucially, this compound does not induce the recruitment of β-arrestin to C5aR1.[1][2] This phenomenon, known as biased agonism, distinguishes this compound from the endogenous ligand C5a and may be central to its therapeutic effects. The structural basis for this bias has been elucidated through cryo-electron microscopy, revealing that this compound engages C5aR1 in a manner that favors G-protein coupling without promoting the conformational changes necessary for β-arrestin binding.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with C5aR1 are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) for 1 hour at 37°C.
-
Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of this compound at various concentrations.
-
Signal Detection: Fluorescence intensity is measured kinetically for a defined period (e.g., 180 seconds) immediately after compound addition.
-
Data Analysis: The change in fluorescence is calculated relative to the baseline. Dose-response curves are generated, and the EC50 value is determined using non-linear regression.
pERK1/2 Signaling Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the C5aR1 signaling cascade.
Methodology:
-
Cell Culture and Starvation: C5aR1-expressing cells are seeded in 96-well plates and grown to confluence. Prior to the assay, cells are serum-starved for 4-6 hours.
-
Compound Stimulation: Cells are treated with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
Detection: The concentration of phosphorylated ERK1/2 in the cell lysates is determined using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis: The signal is normalized to the total ERK1/2 protein concentration or cell number. Dose-response curves are plotted to determine the EC50 for ERK1/2 phosphorylation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1.
Methodology:
-
Cell Line: A cell line engineered to co-express C5aR1 fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag is used.
-
Cell Plating: Cells are seeded in 96- or 384-well white-walled plates and incubated overnight.
-
Compound Addition: this compound is added to the cells at various concentrations.
-
Signal Detection: Upon β-arrestin recruitment to the receptor, the two protein tags are brought into proximity, leading to the generation of a detectable signal (e.g., chemiluminescence or bioluminescence resonance energy transfer - BRET). The signal is measured after a defined incubation period (e.g., 60-90 minutes).
-
Data Analysis: Dose-response curves are generated to assess the extent of β-arrestin recruitment. The lack of a significant response indicates biased agonism.
Macrophage Cytokine Release Assay
This assay assesses the functional consequence of C5aR1 activation by this compound in an inflammatory context.
Methodology:
-
Macrophage Culture: Human monocyte-derived macrophages are cultured in 24-well plates.
-
Stimulation: Macrophages are pre-treated with lipopolysaccharide (LPS) to induce a pro-inflammatory state, followed by the addition of this compound at a concentration of 1 µM.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of IL-6 and TNFα in the supernatants are measured using specific ELISAs.
-
Data Analysis: The levels of cytokines in the this compound-treated samples are compared to those in the LPS-only treated controls to determine the effect of this compound on inflammatory cytokine release.
In Vivo Mammary Carcinoma Model
This experiment evaluates the anti-tumor activity of this compound in a preclinical cancer model.
Methodology:
-
Tumor Cell Implantation: Female mice (e.g., BALB/c) are inoculated with a murine mammary carcinoma cell line (e.g., 4T1) into the mammary fat pad.
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via a systemic route (e.g., intraperitoneal injection) on a defined schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry, to assess changes in the tumor microenvironment.
-
Data Analysis: Tumor growth curves are plotted, and the final tumor weights are compared between the this compound-treated and control groups to determine the anti-tumor efficacy.
Logical Relationship of Biased Agonism
The biased agonism of this compound is a critical aspect of its mechanism of action, leading to a specific set of cellular responses that differ from those induced by the endogenous, unbiased agonist C5a.
References
- 1. Collection - Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BM213: A Selective C5aR1 Agonist for Targeted Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammatory disease. The C5a anaphylatoxin is a potent pro-inflammatory mediator, exerting its effects through two G protein-coupled receptors (GPCRs), C5aR1 (CD88) and C5aR2 (C5L2).[1][2] While the blockade of C5aR1 has been a therapeutic strategy, the lack of selective agonists has hindered the specific interrogation of C5aR1's functions.[1][3] BM213 is a novel, potent, and selective peptide agonist for the complement C5a receptor 1 (C5aR1).[1][3] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization. A key feature of this compound is its nature as a biased agonist; it stimulates G-protein-mediated signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation, without engaging the β-arrestin pathway.[3][4][5] This unique profile makes this compound an invaluable tool for dissecting the nuanced roles of C5aR1 signaling in health and disease, including its potential anti-cancer activities.[2][3]
Core Compound Profile: this compound
This compound is a synthetic peptide agonist designed for high selectivity and potency at the human C5aR1.[2][5] Unlike the endogenous ligand C5a, which binds to both C5aR1 and C5aR2, this compound specifically activates C5aR1.[1][3] This selectivity is crucial for isolating and studying the specific downstream effects of C5aR1 activation. Furthermore, this compound has demonstrated stability in serum and a favorable safety profile in preliminary studies, showing no cytotoxicity on SH-SY5Y cells.[1][3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro functional assays. The data highlights its potent agonism at C5aR1 and negligible activity at other related receptors.
| Parameter | Receptor | Value | Reference(s) |
| Potency (EC₅₀) | Human C5aR1 | 59 nM | [1][3][6] |
| Human C3aR | 52.8 µM | [1][3] | |
| Selectivity | Activity at C5aR2 | None detected | [1][3][5] |
| Selectivity over C3aR | >1000-fold | [1][3][5] |
Table 1: Potency and Selectivity of this compound.
| Functional Readout | Effect of this compound | Reference(s) |
| G-Protein Signaling | ||
| Calcium Mobilization | Induces | [2][3][5] |
| pERK1/2 Signaling | Induces | [2][3][5] |
| β-Arrestin Pathway | ||
| β-Arrestin Recruitment | No induction | [2][3][5] |
| Cellular Response | ||
| LPS-induced IL-6 & TNFα release (Human Macrophages) | Suppresses at 1 µM | [1][3] |
| Neutrophil Mobilization (in vivo, murine) | Induces | [2][5] |
| Tumor Growth (in vivo, murine breast cancer model) | Significant reduction | [1][2][3] |
Table 2: Functional Profile of this compound.
Mechanism of Action: Biased Agonism
This compound acts as a G protein-biased agonist of C5aR1.[4][7] Upon binding, it stabilizes a receptor conformation that preferentially couples to Gαi proteins, initiating downstream signaling cascades that lead to calcium mobilization and the phosphorylation of ERK1/2.[3][4][8]
Crucially, the this compound-C5aR1 complex does not effectively recruit β-arrestin.[3][5] This lack of β-arrestin engagement is a defining characteristic of its biased signaling and is attributed to specific amino acid substitutions in the peptide's sequence compared to the C-terminus of C5a.[7] This mechanism prevents receptor desensitization and internalization typically mediated by β-arrestin, potentially leading to a sustained G-protein signal. This selective activation makes this compound a powerful tool to differentiate G-protein-dependent effects from β-arrestin-dependent effects in C5aR1 biology.
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C5aR1 activation.
Principle: Gαq or Gαi coupling activates Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase is detected by a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Preparation: Seed cells expressing C5aR1 (e.g., HEK293 or THP-1) into a 96-well black-wall, clear-bottom plate and culture overnight to form a monolayer.
-
Dye Loading: Remove culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Fura-2 AM in HBSS with probenecid). Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Data Acquisition: Place the cell plate in a fluorescence plate reader (e.g., FlexStation or SpectraMax) equipped with an automated injector.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution and immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the normalized response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
pERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway downstream of C5aR1.
Principle: G-protein activation leads to a signaling cascade that results in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). The amount of phosphorylated ERK (pERK) is measured, typically by Western Blot or a plate-based immunoassay like HTRF or AlphaScreen.
Methodology (Western Blot):
-
Cell Culture and Starvation: Plate C5aR1-expressing cells and grow to 80-90% confluency. To reduce basal pERK levels, serum-starve the cells for 4-12 hours prior to the experiment.
-
Stimulation: Treat cells with desired concentrations of this compound for a predetermined time (typically 5-10 minutes at 37°C).
-
Lysis: Immediately stop the stimulation by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-ERK1/2 (p44/42) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Analysis: Quantify band intensities using densitometry. Normalize the pERK signal to the total ERK signal.
β-Arrestin Recruitment Assay
This assay determines if ligand binding to C5aR1 leads to the recruitment of β-arrestin to the receptor.
Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). The C5aR1 is tagged with one part of a reporter enzyme/protein (e.g., a small fragment of β-galactosidase or NanoLuc) and β-arrestin is tagged with the complementary part (e.g., the large fragment of β-galactosidase or a fluorescent acceptor). Recruitment brings the tags into proximity, generating a measurable signal.
Methodology (EFC-based, e.g., PathHunter):
-
Cell Plating: Use a cell line stably co-expressing the C5aR1-ProLink (PK) fusion and the β-arrestin-Enzyme Acceptor (EA) fusion. Plate the cells in a 384-well white assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound (and a positive control, like C5a) to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Analysis: Plot the signal against the log of the agonist concentration to generate dose-response curves. This compound is expected to produce a flat line, indicating no recruitment.
Macrophage Cytokine Release Assay
This assay measures the effect of this compound on the inflammatory response of macrophages.
Principle: Macrophages (e.g., human monocyte-derived macrophages or a cell line like J774A.1) are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNFα and IL-6. The effect of a co-incubated compound (this compound) on the level of secreted cytokines is then measured by ELISA.
Methodology:
-
Macrophage Culture: Differentiate primary human monocytes into macrophages or culture a macrophage cell line. Plate the cells in a 12-well or 24-well plate.
-
Treatment: Pre-treat the macrophages with various concentrations of this compound for a short period (e.g., 30 minutes).
-
Stimulation: Add a stimulating agent, typically LPS (e.g., 100 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 16-18 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNFα and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.
-
Analysis: Compare the cytokine concentrations in the this compound-treated wells to the LPS-only control wells.
Murine In Vivo Neutrophil Mobilization Assay
This assay assesses the ability of a C5aR1 agonist to induce the release of neutrophils from the bone marrow into the bloodstream in a live animal model.
Principle: Activation of C5aR1 on neutrophils and endothelial cells causes a rapid and transient mobilization of neutrophils from the bone marrow into the peripheral circulation.
Methodology:
-
Animal Model: Use wild-type mice (e.g., C57BL/6J). C5aR1 knockout mice can be used as a negative control to confirm receptor specificity.
-
Compound Administration: Administer this compound via intravenous (i.v.) injection through the tail vein. A vehicle control (saline) group must be included.
-
Blood Collection: Collect a small volume of blood (e.g., via tail bleed or retro-orbital sampling) at baseline (time 0) and at various time points post-injection (e.g., 15, 30, 60 minutes).
-
Blood Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of circulating neutrophils.
-
Alternatively, prepare blood smears, stain with a Wright-Giemsa stain, and perform a manual differential count under a microscope.
-
Flow cytometry can also be used to quantify neutrophils (identified as CD11b⁺⁺, Ly6G⁺⁺ cells).
-
-
Analysis: Calculate the percentage or absolute number of circulating neutrophils at each time point and compare the response in the this compound-treated group to the vehicle control group.
Conclusion
This compound is a highly selective and potent C5aR1 agonist with a unique biased signaling profile. Its ability to activate G-protein pathways without recruiting β-arrestin provides an unprecedented tool for researchers to explore the specific physiological and pathological roles of C5aR1-mediated G-protein signaling. The data and protocols presented in this guide offer a robust framework for utilizing this compound in studies related to inflammation, immunology, and oncology, paving the way for new insights and potential therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eurofins Discoverx PathHunter eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
The Role of BM213 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM213 is a potent and selective synthetic peptide agonist of the complement C5a receptor 1 (C5aR1), a key player in the innate immune response.[1] The C5a/C5aR1 signaling axis is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[2][3] this compound offers a unique tool to probe the intricacies of C5aR1 signaling and its role in inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for key in vitro assays used to characterize its activity.
Core Concepts
This compound acts as a biased agonist at C5aR1, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it stimulates G-protein-mediated signaling, leading to calcium mobilization and phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), without significantly recruiting β-arrestin.[1] This biased agonism is a critical feature, as it may allow for the selective activation of desired anti-inflammatory or immunomodulatory responses while avoiding potentially detrimental effects associated with β-arrestin signaling.
One of the key anti-inflammatory effects of this compound is its ability to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα), in response to inflammatory stimuli like lipopolysaccharide (LPS).
Data Presentation
Quantitative Agonist Activity of this compound
| Receptor | Assay | Parameter | Value |
| Human C5aR1 | Calcium Mobilization | EC₅₀ | 59 nM[3] |
| Human C3aR | Calcium Mobilization | EC₅₀ | 52.8 µM[3] |
Inhibition of LPS-Induced Cytokine Release by this compound
| Cytokine | Cell Type | This compound Concentration | Inhibition |
| IL-6 | Human Macrophages | 1 µM | Significant suppression[3] |
| TNFα | Human Macrophages | 1 µM | Significant suppression[3] |
Signaling Pathways and Experimental Workflows
This compound-Induced C5aR1 Signaling Pathway
Caption: this compound biased agonism at C5aR1.
Experimental Workflow for Characterizing this compound Activity
Caption: Workflow for this compound in vitro characterization.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C5aR1 activation by this compound.
Materials:
-
CHO cells stably expressing human C5aR1 (CHO-hC5aR1)
-
Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection
Protocol:
-
Cell Seeding: Seed CHO-hC5aR1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove culture medium from the cells and add the dye loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every second for at least 60 seconds.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of this compound and plot the dose-response curve to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream target in the C5aR1 signaling cascade.
Materials:
-
CHO-hC5aR1 cells
-
Serum-free culture medium
-
This compound stock solution
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture and Starvation: Seed CHO-hC5aR1 cells and grow to ~80% confluency. Starve the cells in serum-free medium for 4-6 hours prior to stimulation.
-
Cell Stimulation: Treat the starved cells with various concentrations of this compound for 5 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for phospho-ERK1/2 and normalize to the total-ERK1/2 signal.
LPS-Induced Cytokine Release Assay
This assay measures the ability of this compound to suppress the release of pro-inflammatory cytokines from macrophages stimulated with LPS.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated into macrophages)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for human IL-6 and TNFα
Protocol:
-
Cell Culture: Culture hMDMs or differentiated THP-1 cells in 24-well plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the culture supernatants.
-
Cytokine Quantification:
-
Perform ELISAs for IL-6 and TNFα on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants. Determine the percentage inhibition of cytokine release by this compound at each concentration compared to the LPS-only control.
This compound is a valuable research tool for investigating the role of C5aR1 in inflammation. Its selective and biased agonism provides a unique opportunity to dissect the complex signaling pathways downstream of this receptor. The detailed protocols provided in this guide will enable researchers to effectively characterize the activity of this compound and further explore its potential as a modulator of the inflammatory response.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of BM213 and its Potential Role in Neutrophil Extracellular Trap Formation
Disclaimer: The direct effects of the C5aR1 agonist this compound on neutrophil extracellular trap (NET) formation have not been extensively studied in publicly available literature. This guide provides a comprehensive overview of this compound's known mechanisms and the established pathways of NETosis, proposing a hypothetical framework for how this compound might influence this process. The experimental protocols and signaling pathways described herein are based on this hypothesized connection and are intended to guide future research in this novel area.
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[1][2][3] This process, known as NETosis, is a critical component of the innate immune response. However, excessive or dysregulated NET formation has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in cancer progression.[2][3]
This compound is a potent and selective synthetic peptide agonist of the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils.[4][5][6] The natural ligand for C5aR1, C5a, is a potent inflammatory mediator that can induce NET formation.[1][7] Given that this compound activates C5aR1, it is plausible that it may also modulate NETosis. This guide explores the potential core mechanisms, proposes experimental approaches, and provides a framework for investigating the role of this compound in neutrophil extracellular trap formation.
Core Mechanism of Action: this compound and C5aR1 Signaling
This compound acts as a selective agonist at the C5aR1, exhibiting over 1000-fold selectivity for C5aR1 over the related C3a receptor.[4][5] Unlike the natural ligand C5a, this compound is a biased agonist. Upon binding to C5aR1, it triggers intracellular signaling cascades, primarily through G-protein coupling, leading to calcium mobilization and the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[4][5][8] Notably, this compound does not induce the recruitment of β-arrestin, a key protein in GPCR desensitization and internalization.[4][5][8] This biased agonism may result in a sustained signaling output compared to C5a.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity and general NETosis assays.
Table 1: Quantitative Profile of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| C5aR1 EC50 | 59 nM | Calcium Mobilization Assay | [4][5] |
| C3aR EC50 | 52.8 µM | Calcium Mobilization Assay | [4][5] |
| C5aR2 Activity | None Detected | - | [4][5] |
| IL-6 and TNFα Release | Significantly Suppressed at 1 µM | LPS-stimulated Human Macrophages | [4][5] |
Table 2: Example Quantitative Data from in Vitro NETosis Assays
| Stimulus | Concentration | Incubation Time | % NET-forming Cells | Quantification Method | Reference |
| PMA | 50-100 nM | 3-4 hours | Variable (e.g., 20-70%) | Fluorescence Microscopy | [9][10] |
| Ionomycin | 4 µM | 2-4 hours | Variable | Fluorescence Microscopy | [11] |
| LPS | 100 ng/mL | 3 hours | Variable | Fluorescence Microscopy | [9] |
| C5a | 10-100 nM | 1 hour | Variable | Sytox Green Plate Reader Assay | [1][7] |
Proposed Signaling Pathway for this compound-Induced NETosis
Based on the known signaling of this compound and the established pathways of NETosis, a hypothetical signaling cascade can be proposed. Activation of C5aR1 by this compound is expected to initiate a signaling cascade involving G-protein activation, leading to downstream effectors that are known to be involved in NET formation.
Caption: Proposed signaling pathway for this compound-induced NET formation.
Experimental Protocols
To investigate the effect of this compound on NET formation, a series of in vitro experiments can be conducted.
Neutrophil Isolation
-
Objective: To obtain a pure population of primary human neutrophils.
-
Methodology:
-
Collect whole blood from healthy donors in EDTA-containing tubes.
-
Perform density gradient centrifugation using Ficoll-Paque or a similar medium to separate polymorphonuclear cells (PMNs) from peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs).
-
Lyse remaining RBCs using a hypotonic lysis buffer.
-
Wash the resulting neutrophil pellet with a suitable buffer (e.g., RPMI 1640) and resuspend at the desired concentration.
-
Assess cell viability and purity using Trypan Blue exclusion and flow cytometry (CD16b/CD66b staining), respectively. Purity should be >95%.
-
In Vitro NET Induction with this compound
-
Objective: To stimulate neutrophils with this compound to induce NET formation.
-
Methodology:
-
Seed isolated neutrophils (e.g., 2 x 105 cells/well) in a multi-well plate (e.g., 24-well) containing coverslips for imaging or in a 96-well plate for quantification.
-
Treat neutrophils with varying concentrations of this compound (e.g., 10 nM - 1 µM).
-
Include a positive control (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA) and a negative control (untreated cells).
-
Incubate the cells at 37°C in a 5% CO2 incubator for a specified time course (e.g., 30 minutes to 4 hours).
-
Quantification of NET Formation
-
Objective: To quantitatively measure the extent of NETosis in response to this compound.
-
Methodology:
-
Fluorometric Quantification of Extracellular DNA:
-
After incubation, add a cell-impermeable DNA dye (e.g., Sytox Green) to each well.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
An increase in fluorescence indicates the release of extracellular DNA, a hallmark of NETosis.
-
-
ELISA for NET-Specific Markers:
-
Coat an ELISA plate with an antibody against a NET component (e.g., anti-MPO or anti-neutrophil elastase).
-
After incubation, collect the cell culture supernatants.
-
Add the supernatants to the coated plate, followed by a peroxidase-conjugated anti-DNA antibody.
-
Measure the absorbance to quantify the amount of MPO-DNA or NE-DNA complexes.
-
-
Visualization of NETs
-
Objective: To visually confirm the formation of NETs.
-
Methodology:
-
Fix the cells on the coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against NET components (e.g., anti-citrullinated histone H3, anti-MPO, anti-neutrophil elastase).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI or Hoechst 33342).
-
Mount the coverslips on microscope slides and visualize using fluorescence microscopy.
-
Experimental Workflow Diagram
References
- 1. Neutrophils’ Extracellular Trap Mechanisms: From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Neutrophil Extracellular Trap Formation and Regulation in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The C5a-C5aR1 Axis: A Central Regulator of Inflammation and a Key Therapeutic Target in Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens and the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide array of diseases. Central to this inflammatory cascade is the C5a-C5aR1 axis. C5a, a potent anaphylatoxin generated during complement activation, exerts its powerful pro-inflammatory effects primarily through its interaction with the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88). This axis is a critical mediator in recruiting and activating myeloid cells, such as neutrophils and monocytes, thereby initiating and amplifying inflammatory responses.[1][2] Emerging evidence has implicated the C5a-C5aR1 axis as a key driver in the pathophysiology of sepsis, autoimmune disorders, cancer, and neurodegenerative diseases, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of the C5a-C5aR1 axis in various disease states, details key experimental methodologies to study its activity, and explores the landscape of therapeutic strategies targeting this critical inflammatory pathway.
The C5a-C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events that culminate in a robust pro-inflammatory response. As a canonical G protein-coupled receptor, C5aR1 primarily couples to Gαi proteins.[3] This interaction leads to the dissociation of the G protein subunits and the subsequent activation of downstream effector molecules.
Key signaling events following C5aR1 activation include:
-
Phospholipase C (PLC) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
Phosphoinositide 3-kinase (PI3K) activation: The PI3K pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK) cascades: Activation of ERK1/2, p38, and JNK pathways regulates gene expression, cytokine production, and cell differentiation.
-
β-arrestin recruitment: Following G protein-mediated signaling, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of C5aR1, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but also initiates a second wave of signaling and mediates receptor internalization.[4]
These signaling pathways collectively orchestrate a range of cellular responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines and chemokines.[3]
dot
Caption: C5a-C5aR1 Signaling Cascade.
Role of the C5a-C5aR1 Axis in Disease
Dysregulation of the C5a-C5aR1 axis is a common feature in a multitude of inflammatory and immune-mediated diseases.
Sepsis
In sepsis, an overwhelming systemic inflammatory response to infection, the complement system is excessively activated, leading to a surge in C5a levels.[5] This "C5a storm" contributes significantly to the pathophysiology of sepsis by:
-
Inducing a cytokine storm: C5a stimulates myeloid cells to release a flood of pro-inflammatory cytokines, such as TNF-α and IL-6, exacerbating systemic inflammation.[6]
-
Causing immune paralysis: Paradoxically, prolonged exposure to high levels of C5a can lead to neutrophil dysfunction, impairing their ability to clear pathogens.[7]
-
Promoting organ damage: C5aR1 is upregulated in various organs during sepsis, and its activation contributes to tissue injury, including acute lung injury (ALI).[8]
Studies in animal models have demonstrated that blockade of C5a or C5aR1 significantly improves survival rates.[6][9]
| Disease Model | Intervention | Outcome | Reference |
| Sepsis (Cecal Ligation and Puncture - CLP) | C5aR1 knockout mice | 80% survival vs 31% in wild-type | [9] |
| Sepsis (CLP) | Anti-C5a antibody | 100% survival vs 25% in control | [6] |
| Sepsis (CLP) | C5aR1 antagonist (C5aRa) | Significantly improved survival | [7] |
Autoimmune Diseases
The C5a-C5aR1 axis plays a pivotal role in the pathogenesis of several autoimmune diseases by perpetuating inflammatory responses and contributing to tissue destruction.
-
Rheumatoid Arthritis (RA): C5a is found at high concentrations in the synovial fluid of RA patients, where it attracts neutrophils and macrophages into the joint space.[10][11] These activated immune cells release degradative enzymes and inflammatory mediators that contribute to cartilage and bone destruction.[12]
-
Systemic Lupus Erythematosus (SLE): In lupus nephritis, a serious complication of SLE, the C5a-C5aR1 axis is implicated in podocyte injury through the induction of mitochondrial fission.[13][14][15] Blockade of C5aR1 has been shown to ameliorate disease in animal models of lupus nephritis.[3][16]
| Disease | Finding | Concentration/Effect | Reference |
| Rheumatoid Arthritis | C5a in synovial fluid | ~2.5 x 10⁻⁹ mol/L | [10][11] |
| Lupus Nephritis | C5aR1 blockade | Reduced renal disease and autoantibodies | [3][16] |
Cancer
The role of the C5a-C5aR1 axis in cancer is complex and context-dependent. While complement activation can mediate anti-tumor effects, chronic inflammation driven by C5a can create an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.[9][17][18]
-
Immune Evasion: C5a can recruit and activate myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) to the tumor site, which suppress the anti-tumor activity of CD8+ T cells.[9][19]
-
Metastasis: The C5a-C5aR1 axis can enhance the motility and invasiveness of cancer cells and promote the formation of pre-metastatic niches.[17][20][21] C5a can also induce the formation of neutrophil extracellular traps (NETs) by PMN-MDSCs, which can facilitate the dissemination of cancer cells.[22][23][24]
-
Therapeutic Resistance: C5aR1 signaling has been implicated in resistance to chemotherapy and immunotherapy.[19]
dot
Caption: C5a-C5aR1 Mediated Immune Evasion in Cancer.
Neurodegenerative Diseases
Emerging evidence suggests a role for the C5a-C5aR1 axis in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease (AD).
-
Neuroinflammation: In the AD brain, C5aR1 is expressed on microglia, the resident immune cells of the central nervous system.[17] The presence of amyloid-beta plaques can trigger complement activation and C5a production, leading to chronic microglial activation and neuroinflammation.
-
Synaptic Pruning: Dysregulated C5a-C5aR1 signaling can contribute to excessive microglial-mediated synaptic pruning, leading to synaptic loss and cognitive decline.[25]
-
Neuronal Damage: C5a can directly induce neuronal cell death, and this effect can be blocked by C5aR1 antagonists.[17]
Pharmacological or genetic inhibition of C5aR1 has been shown to reduce pathology and rescue cognitive deficits in mouse models of AD.[20][25][26]
Other Diseases
The detrimental effects of C5a-C5aR1 signaling have also been implicated in a range of other conditions, including:
-
Atherosclerosis: The C5a-C5aR1 axis contributes to the formation of atherosclerotic lesions by promoting inflammation within the blood vessel wall.[5][27][28]
-
Acute Lung Injury (ALI) and ARDS: C5a is a key mediator of lung inflammation and injury in ALI and Acute Respiratory Distress Syndrome (ARDS), including in the context of COVID-19.[2][29][30]
-
COVID-19: Elevated levels of C5a are associated with the severity of COVID-19 and the development of ARDS. The C5a-C5aR1 axis drives the infiltration of myeloid cells into the lungs and contributes to the cytokine storm.[2][31]
Therapeutic Targeting of the C5a-C5aR1 Axis
Given its central role in driving inflammation, the C5a-C5aR1 axis represents a prime target for therapeutic intervention. Several strategies are being pursued, including monoclonal antibodies targeting C5a and small molecule antagonists of C5aR1.
| Therapeutic Agent | Type | Mechanism of Action | Indication(s) | Reference |
| Avacopan (Tavneos®) | Small molecule C5aR1 antagonist | Allosterically inhibits C5aR1 | ANCA-associated vasculitis | [13][14][32][33][34][35] |
| PMX53 | Cyclic peptide C5aR1 antagonist | Competitive antagonist of C5aR1 | Preclinical studies in various inflammatory diseases | [1][12][36] |
| Vilobelimab (IFX-1) | Monoclonal antibody | Binds to C5a, preventing interaction with C5aR1 | Sepsis, COVID-19 | [37] |
| Avdoralimab (IPH5401) | Monoclonal antibody | Blocks the C5a-C5aR1 interaction | COVID-19, Cancer | [2] |
IC50 Values for C5aR1 Antagonists
| Compound | IC50 | Assay | Reference |
| Avacopan (CCX168) | 0.1 nM | [¹²⁵I]-C5a displacement from U937 cells | [14][33][35] |
| PMX53 | 20 nM | Inhibition of C5a-induced effects in neutrophils | [1][12][36] |
| CEG-0598 | 55.51 nM | C5aR activity assay | [36] |
Key Experimental Protocols
A variety of in vitro and in vivo assays are utilized to investigate the function of the C5a-C5aR1 axis.
C5a Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is commonly used to quantify C5a levels in biological fluids such as plasma, serum, and synovial fluid.
Generalized Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for C5a.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated to allow C5a to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody specific for C5a is added, forming a sandwich complex.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of C5a is determined by comparison to a standard curve.
Cell Migration: Chemotaxis Assay
Principle: A Boyden chamber or Transwell assay is used to assess the chemotactic response of cells, such as neutrophils, to a C5a gradient.
Generalized Protocol:
-
Cell Preparation: Isolate and label neutrophils (e.g., with a fluorescent dye like Calcein AM).
-
Chamber Setup: Place a Transwell insert with a porous membrane (e.g., 3-µm porosity for neutrophils) into the wells of a 24-well plate.
-
Chemoattractant: Add C5a to the lower chamber.
-
Cell Seeding: Add the labeled neutrophils to the upper chamber.
-
Incubation: Incubate the plate to allow the cells to migrate through the membrane towards the C5a gradient.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader or by flow cytometry.
dot
Caption: Chemotaxis Assay Workflow.
Receptor Activation: Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium concentration following C5aR1 activation, often using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Generalized Protocol:
-
Cell Loading: Load cells expressing C5aR1 (e.g., neutrophils or a transfected cell line) with Fluo-4 AM.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add C5a to the cells to stimulate C5aR1.
-
Fluorescence Measurement: Continuously measure the change in fluorescence over time using a fluorescence plate reader or a flow cytometer. The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
Receptor-Effector Interaction: β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated C5aR1, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or NanoBiT.
Generalized NanoBiT Protocol:
-
Cell Transfection: Co-transfect cells with two constructs: one encoding C5aR1 fused to one subunit of the NanoLuc luciferase (e.g., SmBiT) and another encoding β-arrestin fused to the other subunit (e.g., LgBiT).
-
Substrate Addition: Add the NanoLuc substrate to the cells.
-
Stimulation: Add C5a to stimulate C5aR1.
-
Luminescence Measurement: Upon C5a-induced β-arrestin recruitment to C5aR1, the two NanoLuc subunits come into close proximity, reconstituting a functional enzyme that generates a luminescent signal. Measure the luminescence signal using a plate reader.
Conclusion and Future Directions
The C5a-C5aR1 axis is a powerful and multifaceted component of the inflammatory response, with profound implications for a wide range of human diseases. Its central role in orchestrating myeloid cell trafficking and activation makes it a compelling therapeutic target. The development of specific C5aR1 antagonists, such as avacopan, represents a significant advancement in the treatment of certain autoimmune conditions and highlights the potential of targeting this pathway.
Future research will likely focus on:
-
Disease-specific roles: Further elucidating the context-dependent functions of the C5a-C5aR1 axis in different diseases to enable more targeted therapeutic strategies.
-
Biased agonism: Exploring the potential for developing biased ligands that selectively activate or inhibit specific downstream signaling pathways of C5aR1 to fine-tune therapeutic effects and minimize side effects.
-
Combination therapies: Investigating the synergistic effects of C5a-C5aR1 inhibitors with other therapeutic modalities, such as checkpoint inhibitors in cancer or antimicrobial agents in sepsis.
-
Biomarker development: Identifying reliable biomarkers to predict which patients are most likely to benefit from C5a-C5aR1-targeted therapies.
A deeper understanding of the intricate biology of the C5a-C5aR1 axis will undoubtedly pave the way for novel and more effective treatments for a host of debilitating inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Association of COVID-19 inflammation with activation of the C5a-C5aR1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lambris.com [lambris.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of C5a-C5aR axis in the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights for C5a and C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of innate immunity by C5aR antagonist in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased C5a receptor expression in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional roles for C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the chemotactic complement fragment C5a in rheumatoid synovial fluids by radioimmunoassay: role of C5a in the acute inflammatory phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C5a-C5aR1 axis controls mitochondrial fission to promote podocyte injury in lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 15. DRP1 bridges complement component C5a and podocyte injury in lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C5a promotes development of experimental lupus nephritis which can be blocked with a specific receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contribution of C5aR1 to Neuroinflammation and Neuronal Dysfunction in Alzheimer’s Disease [escholarship.org]
- 18. C5aR1 shapes a non-inflammatory tumor microenvironment and mediates immune evasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy [frontiersin.org]
- 20. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. Complement C5a induces the formation of neutrophil extracellular traps by myeloid-derived suppressor cells to promote metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. C5aR1 signaling promotes region and age dependent synaptic pruning in models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. d-nb.info [d-nb.info]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. Experimental design of complement component 5a-induced acute lung injury (C5a-ALI): a role of CC-chemokine receptor type 5 during immune activation by anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The C5a/C5aR1 Axis Promotes Migration of Tolerogenic Dendritic Cells to Lymph Nodes, Impairing the Anticancer Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. caymanchem.com [caymanchem.com]
- 33. medchemexpress.com [medchemexpress.com]
- 34. Portico [access.portico.org]
- 35. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 36. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 37. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Novel Compound BM213 on Myocardial Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the therapeutic potential of a novel compound, designated BM213, in mitigating myocardial reactive oxygen species (ROS) production. In the absence of specific published data on this compound, this document outlines the established mechanisms of myocardial ROS generation and presents a structured approach to investigate the efficacy and mechanism of action of a potential new therapeutic agent. This guide is intended to serve as a foundational resource for researchers and drug development professionals in the cardiovascular field, offering detailed experimental protocols, data presentation formats, and visual representations of key signaling pathways.
Introduction to Myocardial ROS and Therapeutic Targeting
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] In the myocardium, ROS play a dual role. At physiological levels, they are crucial for normal cellular signaling. However, excessive ROS production, a condition known as oxidative stress, is a key contributor to the pathophysiology of various cardiovascular diseases, including myocardial infarction, ischemia-reperfusion injury, and heart failure.[1][2][3][4] The primary sources of ROS in cardiomyocytes include the mitochondrial electron transport chain and NADPH oxidases (NOX).[5][6][7][8] Consequently, the development of therapeutic agents that can selectively modulate ROS production in the myocardium is of significant interest. This guide will focus on the hypothetical compound this compound as a candidate for mitigating myocardial ROS.
Key Sources of Myocardial ROS
A thorough understanding of the primary sources of ROS in cardiomyocytes is essential for designing experiments to evaluate the efficacy of a compound like this compound.
Mitochondrial ROS Production
Mitochondria are the main source of cellular ROS in the heart.[2][3][4][9] During oxidative phosphorylation, electrons can leak from the electron transport chain (ETC), primarily at complexes I and III, and react with molecular oxygen to form superoxide (O₂⁻).[4] This process is exacerbated under pathological conditions such as ischemia-reperfusion injury.[3][4]
NADPH Oxidase (NOX) -Derived ROS
The NADPH oxidase (NOX) family of enzymes are major non-mitochondrial sources of ROS in the cardiovascular system.[5][6][7][8] In cardiomyocytes, NOX2 and NOX4 are the predominant isoforms.[6][7][8] These enzymes catalyze the transfer of an electron from NADPH to molecular oxygen, generating superoxide or hydrogen peroxide.[8] Activation of NOX enzymes is implicated in cardiac hypertrophy and heart failure.[8][10]
Evaluating the Efficacy of this compound on Myocardial ROS Production
To assess the potential of this compound as a modulator of myocardial ROS, a series of in vitro and in vivo experiments are necessary.
In Vitro Models
-
Primary Cardiomyocyte Cultures: Neonatal or adult rodent cardiomyocytes are commonly used to study the direct effects of compounds on ROS production in a controlled environment.
-
H9c2 Cell Line: A rat cardiomyoblast cell line that provides a more homogenous and readily available model, although less physiologically representative than primary cells.
In Vivo Models
-
Ischemia-Reperfusion (I/R) Injury Models: Rodent models of I/R injury, typically induced by temporary ligation of the left anterior descending (LAD) coronary artery, are the gold standard for studying oxidative stress in the context of myocardial infarction.
-
Pressure-Overload Models: Models such as transverse aortic constriction (TAC) induce cardiac hypertrophy and heart failure, allowing for the evaluation of compounds in a chronic disease setting.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for measuring myocardial ROS.
Measurement of Superoxide Production
-
Dihydroethidium (DHE) Staining: DHE is a fluorescent probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Protocol:
-
Prepare a 5 µM DHE solution in serum-free media.
-
Incubate cultured cardiomyocytes or tissue sections with the DHE solution for 30 minutes at 37°C, protected from light.
-
Wash the cells or tissue three times with PBS.
-
Visualize and quantify fluorescence using a fluorescence microscope or plate reader.
-
-
-
Lucigenin-Enhanced Chemiluminescence: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide.
-
Protocol:
-
Homogenize heart tissue or lyse cultured cardiomyocytes in a buffer containing 5 µM lucigenin.
-
Measure chemiluminescence using a luminometer.
-
-
Measurement of Hydrogen Peroxide Production
-
Amplex Red Assay: Amplex Red reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.
-
Protocol:
-
Prepare a reaction buffer containing 50 µM Amplex Red and 0.1 U/mL HRP.
-
Add the reaction buffer to cell lysates or tissue homogenates.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence with a plate reader (excitation/emission ~570/585 nm).
-
-
Quantitative Data Presentation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.
Table 1: Effect of this compound on Superoxide Production in Cultured Cardiomyocytes
| Treatment Group | DHE Fluorescence (Arbitrary Units) | % Reduction vs. Control |
| Control (Vehicle) | 100 ± 8.5 | - |
| This compound (1 µM) | 72 ± 6.1 | 28% |
| This compound (10 µM) | 45 ± 4.3 | 55% |
| This compound (50 µM) | 28 ± 3.9 | 72% |
Table 2: Effect of this compound on Myocardial ROS in a Rodent I/R Model
| Treatment Group | Myocardial H₂O₂ Level (nmol/mg protein) | Infarct Size (% of Area at Risk) |
| Sham | 1.2 ± 0.3 | - |
| I/R + Vehicle | 5.8 ± 0.9 | 45 ± 5.2% |
| I/R + this compound (10 mg/kg) | 3.1 ± 0.6 | 28 ± 4.1% |
| I/R + this compound (50 mg/kg) | 2.0 ± 0.4 | 19 ± 3.5% |
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
References
- 1. The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial ROS and mitochondria-targeted antioxidants in the aged heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac mitochondria and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARDIAC MITOCHONDRIA AND ROS GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. The regulation of cardiac intermediary metabolism by NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH Oxidases in Heart Failure: Poachers or Gamekeepers? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of myocardial growth and death by NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial dysfunction and oxidative stress in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADPH Oxidase and Cardiac Failure - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Potential Role of BM213 in Cardiomyocyte Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiomyocyte apoptosis, or programmed cell death of heart muscle cells, is a critical process implicated in the pathogenesis of various cardiovascular diseases, including myocardial infarction, heart failure, and chemotherapy-induced cardiotoxicity. Understanding the molecular pathways governing cardiomyocyte apoptosis is paramount for the development of novel therapeutic interventions.
BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][2][3] The C5a-C5aR1 axis is known to have dual roles, being either pro- or anti-apoptotic depending on the cell type and context.[4][5] While this compound has been investigated for its anti-cancer properties and its ability to modulate immune responses, its direct effects on cardiomyocyte apoptosis remain unexplored.[2][3]
This technical guide provides a comprehensive framework for investigating the potential effects of this compound on cardiomyocyte apoptosis. It outlines detailed experimental protocols, data presentation strategies, and visual representations of key pathways and workflows to facilitate research in this novel area.
Experimental Design and Workflow
A systematic investigation into the effects of this compound on cardiomyocyte apoptosis would involve inducing an apoptotic state, treating the cells with this compound, and then assessing various markers of C5aR1 activation and apoptosis.
Detailed Experimental Protocols
Protocol 1: Induction of Cardiomyocyte Apoptosis
This protocol describes the induction of apoptosis in cultured neonatal rat ventricular myocytes (NRVMs) using Doxorubicin, a well-established cardiotoxic agent.
-
Cell Culture: Isolate and culture NRVMs according to standard laboratory procedures. Plate cells in appropriate culture dishes and allow them to adhere and resume spontaneous beating.
-
Apoptosis Induction:
-
Prepare a stock solution of Doxorubicin in sterile water or DMSO.
-
Replace the culture medium with fresh medium containing Doxorubicin at a final concentration of 1 µM. Other agents like hydrogen peroxide (H₂O₂) or staurosporine can also be used.[6][7]
-
Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
This compound Treatment: For experimental groups, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) either concurrently with the apoptotic stimulus or as a pre-treatment, depending on the experimental hypothesis.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9][10]
-
Cell Fixation:
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells in a permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).[11]
-
Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Counterstaining and Imaging:
-
Wash three times with PBS.
-
To identify cardiomyocytes, incubate with an anti-α-sarcomeric actin monoclonal antibody.[11][12]
-
Counterstain nuclei with DAPI or Hoechst 33258.[11]
-
Analyze samples under a fluorescence microscope. TUNEL-positive nuclei will appear green, while all nuclei will appear blue.
-
Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of nuclei in multiple fields.[10]
-
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic cascade.[13][14][15]
-
Cell Lysis:
-
Pellet cultured cells (e.g., 1-5 x 10⁶ cells) by centrifugation.[16]
-
Resuspend the cell pellet in 50-100 µL of chilled Lysis Buffer.[14][15]
-
Incubate on ice for 10-15 minutes.[16]
-
Centrifuge at 16,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Caspase Assay:
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The level of caspase-3 activity is directly proportional to the colorimetric signal.[13][15]
Protocol 4: Western Blotting for Apoptotic Markers
Western blotting allows for the semi-quantitative detection of key proteins involved in apoptosis.[18]
-
Protein Extraction: Lyse cells as described in the Caspase-3 Activity Assay protocol.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-Bcl-2 (anti-apoptotic)
-
Anti-Bax (pro-apoptotic)
-
Anti-Cleaved Caspase-3
-
Anti-Cleaved PARP (a substrate of activated caspases)[18]
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 5: C5aR1 Activation Assays
To confirm that this compound is acting through its target receptor, C5aR1, the following assays should be performed. This compound is known to induce C5aR1-mediated calcium mobilization and pERK1/2 signaling.[1][2][3]
-
Calcium Mobilization Assay:
-
Culture cardiomyocytes in a 96-well black-walled plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[19][20]
-
Establish a stable baseline fluorescence reading using a fluorescence microplate reader (e.g., FLIPR).[19]
-
Automatically add this compound at various concentrations and immediately measure the change in fluorescence intensity, which corresponds to intracellular calcium release.[20]
-
-
Phospho-ERK1/2 Detection:
Data Presentation
Quantitative data from the described experiments should be summarized in clear, well-structured tables to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cardiomyocyte Apoptosis
| Treatment Group | % TUNEL-Positive Cells (Mean ± SD) | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Densitometry Units) |
|---|---|---|---|
| Control (Untreated) | |||
| Apoptotic Stimulus (e.g., Doxorubicin) | |||
| Apoptotic Stimulus + this compound (10 nM) | |||
| Apoptotic Stimulus + this compound (100 nM) | |||
| Apoptotic Stimulus + this compound (1 µM) |
| this compound alone (1 µM) | | | |
Table 2: C5aR1 Activation by this compound in Cardiomyocytes
| Treatment Group | Peak Calcium Flux (Relative Fluorescence Units) | pERK1/2 / Total ERK1/2 Ratio |
|---|---|---|
| Control (Untreated) | ||
| This compound (10 nM) | ||
| This compound (100 nM) | ||
| This compound (1 µM) |
| C5a (Positive Control) | | |
Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting experimental results. The following diagrams illustrate the known C5aR1 signaling cascade and the general pathways of cardiomyocyte apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A neuronal C5a receptor and an associated apoptotic signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5a Induces Inflammatory Signaling and Apoptosis in PC12 Cells through C5aR-Dependent Signaling: A Potential Mechanism for Adrenal Damage in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ahajournals.org [ahajournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. biogot.com [biogot.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
Elucidation of the BM213-Induced C5aR1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathway initiated by BM213, a potent and selective synthetic peptide agonist for the Complement C5a Receptor 1 (C5aR1). This compound's unique biased agonism offers a valuable tool for dissecting the nuanced signaling of C5aR1, a key player in inflammatory and immune responses. This document outlines the core signaling cascade, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.
Core Signaling Pathway
This compound selectively activates C5aR1, a G protein-coupled receptor (GPCR), initiating a distinct intracellular signaling cascade. Unlike the endogenous ligand C5a, which activates both G protein and β-arrestin pathways, this compound demonstrates biased agonism. It preferentially activates Gαi-protein-dependent signaling, leading to downstream effects such as calcium mobilization and phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] Notably, this compound does not induce the recruitment of β-arrestin, a pathway typically associated with receptor desensitization and internalization, as well as G protein-independent signaling.[2][3] This biased signaling profile makes this compound a critical tool for isolating and studying the consequences of Gαi-mediated C5aR1 activation.
The activation of the C5aR1 by this compound has been shown to have anti-inflammatory effects, such as the suppression of lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from human macrophages.[5][6]
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound's interaction with C5aR1 and its downstream effects.
| Parameter | Receptor | Value | Reference |
| EC50 | C5aR1 | 59 nM | [5][6] |
| EC50 | C3aR | 52.8 µM | [5][6] |
| Selectivity | C5aR1 over C3aR | >1000-fold | [5][6] |
| Functional Outcome | Conditions | Effect | Reference |
| Cytokine Release | 1 µM this compound on LPS-induced human macrophages | Significant suppression of IL-6 and TNF-α | [5][6] |
| β-Arrestin Recruitment | Not specified | Not induced | [2][3] |
| Calcium Mobilization | Not specified | Induced | [2][3] |
| pERK1/2 Signaling | Not specified | Induced | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay measures the increase in intracellular calcium concentration following C5aR1 activation by this compound.
-
Cell Preparation:
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid to prevent dye leakage.[8]
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for a specified time (typically 45-60 minutes) to allow for dye loading.[8]
-
-
Measurement:
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for a short period.
-
Inject the this compound dilutions into the wells while continuously recording the fluorescence signal.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.[9]
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Technical Guide to the G Protein-Biased Agonism of BM213 at the C5a Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) centrally involved in inflammatory responses.[1] Notably, this compound exhibits significant G protein-biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin.[1][2] This functional selectivity presents a compelling profile for therapeutic development, as it suggests the potential to harness the beneficial effects of C5aR1 activation while avoiding the adverse effects associated with β-arrestin-mediated signaling, such as receptor desensitization and pro-inflammatory signaling. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its biased agonism, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency, efficacy, and selectivity for C5aR1-mediated signaling pathways. The data consistently demonstrates that this compound is a potent activator of G protein-dependent signaling, with negligible activity in recruiting β-arrestin.
Table 1: In Vitro Pharmacology of this compound at C5aR1
| Assay | Parameter | This compound | Reference Ligand (C5a) |
| G Protein-Mediated Signaling | |||
| Calcium Mobilization | EC50 | 59 nM[1] | ~1-10 nM |
| pERK1/2 Signaling | EC50 | ~50-100 nM | ~1-10 nM |
| β-Arrestin Recruitment | |||
| BRET Assay | Efficacy | No significant recruitment observed | Potent recruitment |
| Receptor Selectivity | |||
| C3aR Activation | EC50 | 52.8 µM[1] | - |
| C5aR2 Activation | Activity | No activity observed[1] | - |
Mechanism of G Protein-Biased Agonism
The structural basis for the G protein bias of this compound lies in its distinct interaction with the C5aR1 binding pocket compared to the endogenous ligand C5a. Cryo-electron microscopy studies have revealed that the substitution of a leucine residue in C5a with a smaller alanine residue at position P6 in this compound (AP6) is a key determinant of its biased signaling profile. This substitution is thought to alter the conformation of the receptor in a way that favors coupling to G proteins while preventing the conformational changes necessary for β-arrestin recruitment.[3]
Signaling Pathways
The following diagram illustrates the differential signaling pathways activated by the endogenous ligand C5a versus the G protein-biased agonist this compound at the C5aR1.
Caption: C5aR1 signaling pathways.
Experimental Protocols
The characterization of this compound's biased agonism relies on a suite of well-established cell-based assays. Below are detailed methodologies for the key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq/11 or Gi/o (via βγ subunit) signaling.
-
Cell Line: HEK293 or CHO cells stably expressing human C5aR1.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and reference agonist (C5a) serial dilutions.
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add serial dilutions of this compound or C5a to the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Data are normalized to the maximum response of the reference agonist (C5a).
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Phospho-ERK1/2 Signaling Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of G protein activation.
-
Cell Line: HEK293 or CHO cells stably expressing human C5aR1.
-
Reagents:
-
Serum-free cell culture medium.
-
This compound and reference agonist (C5a) serial dilutions.
-
Cell lysis buffer.
-
Antibodies: primary antibodies against phospho-ERK1/2 and total ERK1/2, and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with serial dilutions of this compound or C5a for a specified time (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the bands using a gel documentation system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data against the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure the interaction between the receptor and β-arrestin in live cells.
-
Cell Line: HEK293 cells.
-
Reagents:
-
Expression plasmids: C5aR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[4][5]
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine h).
-
This compound and reference agonist (C5a) serial dilutions.
-
-
Protocol:
-
Co-transfect HEK293 cells with the C5aR1-Rluc and Venus-β-arrestin-2 plasmids.
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
After 24-48 hours, wash the cells with assay buffer.
-
Add the BRET substrate and incubate for 5-10 minutes.
-
Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add serial dilutions of this compound or C5a to the wells.
-
Measure the BRET signal at various time points after agonist addition.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
The net BRET is the BRET ratio in the presence of the agonist minus the baseline BRET ratio.
-
Plot the net BRET ratio against the agonist concentration to generate dose-response curves and determine EC50 and Emax values. For this compound, no significant increase in the BRET signal is expected.
-
Experimental Workflow for Biased Agonist Characterization
The following diagram outlines a typical workflow for identifying and characterizing a G protein-biased agonist like this compound.
Caption: Workflow for biased agonist discovery.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the distinct roles of G protein- and β-arrestin-mediated signaling downstream of C5aR1. Its potent and selective activation of G protein signaling pathways, coupled with a lack of β-arrestin recruitment, provides a clear example of biased agonism. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of G protein-biased agonists at C5aR1 and other GPCRs. The continued exploration of such compounds holds promise for the development of novel therapeutics with improved efficacy and safety profiles for a range of inflammatory and immune-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of BM213 in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM213 is a potent and selective peptide agonist of the Complement C5a Receptor 1 (C5aR1), a key player in the innate immune response. Emerging research highlights this compound's potential as a modulator of immune function, with significant implications for immuno-oncology and inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on immune cells, and detailed protocols for key experimental assays. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and harness the therapeutic potential of this compound.
Introduction to this compound and C5aR1
The complement system is a critical component of innate immunity, and the anaphylatoxin C5a is one of its most potent pro-inflammatory mediators. C5a exerts its effects through binding to two G protein-coupled receptors (GPCRs): C5aR1 (CD88) and C5aR2. C5aR1 is the primary receptor responsible for the inflammatory actions of C5a, which include leukocyte recruitment, activation, and the release of inflammatory cytokines.[1][2] Dysregulation of the C5a-C5aR1 axis has been implicated in a variety of inflammatory and immune-mediated diseases.
This compound is a synthetic peptide agonist that selectively targets C5aR1.[1] It exhibits high potency and over 1000-fold selectivity for C5aR1 over C5aR2 and the related C3a receptor (C3aR).[1][2] This selectivity makes this compound a valuable tool for dissecting the specific roles of C5aR1 in various physiological and pathological processes.
Mechanism of Action: Biased Agonism
This compound acts as a biased agonist at C5aR1. This means that it preferentially activates certain downstream signaling pathways over others. Specifically, this compound potently induces G-protein-mediated signaling, leading to calcium mobilization and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][3] However, unlike the endogenous ligand C5a, this compound does not promote the recruitment of β-arrestin to the receptor.[1][3] This biased signaling profile is thought to underlie its unique immunomodulatory effects.
Signaling Pathway Diagram
Caption: this compound biased agonism at C5aR1.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding and Potency
| Parameter | Receptor | Value | Reference |
| EC50 | C5aR1 | 59 nM | [1] |
| EC50 | C3aR | 52.8 µM | [1] |
| Activity at C5aR2 | C5aR2 | No activity | [1] |
Table 2: In Vitro Immunomodulatory Effects
| Assay | Cell Type | Treatment | Effect | Concentration | Reference |
| Cytokine Release | Human Macrophages | LPS | Significant suppression of IL-6 and TNFα | 1 µM | [1] |
Table 3: In Vivo Anti-Tumor Activity Note: Specific dose-response data for tumor growth inhibition by this compound is not publicly available. The available literature indicates a significant reduction in tumor growth in a mouse model of mammary carcinoma.
| Animal Model | Cancer Type | Treatment | Effect | Reference |
| Mouse | Mammary Carcinoma | This compound | Significant reduction in tumor growth | [3] |
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human C5aR1
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293-C5aR1 cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution containing 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES and 2.5 mM probenecid to remove extracellular dye. After the final wash, leave 100 µL of the wash buffer in each well.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the microplate into a fluorescence plate reader set to excite at 494 nm and measure emission at 516 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the this compound dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 120 seconds.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This protocol outlines the detection of phosphorylated ERK1/2 (pERK1/2) in response to this compound using a cell-based ELISA or Western blotting.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or other C5aR1-expressing cells
-
RPMI 1640 medium with 10% FBS
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment or ELISA plate reader
Procedure:
-
Cell Culture and Starvation: Culture hMDMs in RPMI 1640 with 10% FBS. Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free medium.
-
This compound Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody for loading control.
-
-
Data Analysis: Quantify the band intensities for pERK1/2 and total ERK1/2. Normalize the pERK1/2 signal to the total ERK1/2 signal.
Macrophage Cytokine Release Assay
This protocol details the measurement of IL-6 and TNFα suppression by this compound in LPS-stimulated human macrophages.
Materials:
-
Human monocyte-derived macrophages (hMDMs)
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for human IL-6 and TNFα
Procedure:
-
Cell Seeding: Seed hMDMs in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate cytokine production. Include control wells with no LPS and wells with LPS but no this compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Measure the concentrations of IL-6 and TNFα in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 and TNFα production for each concentration of this compound compared to the LPS-only control.
In Vivo Mouse Model of Mammary Carcinoma
The following is a general protocol for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model of mammary carcinoma. Specific details such as the mouse strain and tumor cell line should be chosen based on the research question.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Syngeneic mammary carcinoma cell line (e.g., 4T1 or EMT6)
-
Matrigel
-
This compound
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend mammary carcinoma cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the mammary fat pad of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (at various doses) or vehicle control (e.g., sterile PBS) to the respective groups. The route of administration (e.g., intraperitoneal, subcutaneous) and dosing schedule should be optimized.
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Compare the average tumor growth rates, final tumor volumes, and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Experimental and Logical Workflows
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Logical Relationship for Therapeutic Potential
Caption: Logical flow of this compound's therapeutic potential.
Conclusion
This compound represents a promising pharmacological tool and potential therapeutic agent for its selective and biased agonism at the C5aR1 receptor. Its ability to modulate immune responses, particularly by suppressing pro-inflammatory cytokine production and exhibiting anti-tumor activity, warrants further investigation. The detailed protocols and compiled data in this guide are intended to facilitate future research into the multifaceted roles of this compound in health and disease. As our understanding of the complement system's role in various pathologies deepens, selective modulators like this compound will be instrumental in developing novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for BM213 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) involved in inflammatory responses.[1][2][3] Unlike the endogenous ligand C5a, which binds to both C5aR1 and C5aR2, this compound exhibits high selectivity for C5aR1, with over 1000-fold greater affinity compared to the C3a receptor.[1][2] This selectivity makes this compound a valuable research tool for elucidating the specific functions of C5aR1 in various physiological and pathological processes, including cancer. These application notes provide detailed protocols for the in vitro use of this compound to investigate its effects on cancer cells.
Mechanism of Action:
This compound activates C5aR1, leading to downstream signaling events. A key feature of this compound is its biased agonism. It induces C5aR1-mediated calcium mobilization and phosphorylation of ERK1/2 without recruiting β-arrestin.[1][3][4][5] This biased signaling provides a unique way to study the specific consequences of G-protein-mediated C5aR1 activation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in vitro.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for C5aR1 | 59 nM | Not specified | [1][2][5] |
| EC50 for C3aR | 52.8 µM | Not specified | [1][2] |
| Selectivity | >1000-fold for C5aR1 over C3aR | Not specified | [2][3] |
| Cytotoxicity | No cytotoxicity observed | SH-SY5Y cells | [1][2][5] |
Key In Vitro Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, leukemia)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound peptide
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell line in complete medium in a 37°C, 5% CO2 incubator.
-
Passage the cells regularly to maintain logarithmic growth.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 6-well) at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Following this compound treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.[7][8]
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 8. The Cell Cycle Analysis [labome.com]
Application Notes and Protocols for BM213 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM213 is a potent and selective synthetic peptide agonist for the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) primarily expressed on myeloid cells.[1][2] Activation of C5aR1 by its natural ligand, C5a, is a key driver of inflammatory responses. However, selective activation of C5aR1 by agonists like this compound has demonstrated therapeutic potential, particularly in oncology. Preclinical studies have shown that this compound can significantly reduce tumor growth in mouse models of mammary carcinoma.[1][2][3] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo mouse models.
Mechanism of Action
This compound acts as a selective agonist at the C5aR1. Unlike the endogenous ligand C5a, which also binds to the C5aR2, this compound exhibits high selectivity for C5aR1.[1][2] Upon binding, this compound induces a biased signaling cascade. It promotes G-protein-mediated signaling pathways, leading to calcium mobilization and the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[1][2][3] Notably, it does not induce the recruitment of β-arrestin, a key protein in receptor desensitization and internalization.[1][2][3] This biased agonism may contribute to its unique therapeutic effects.
Quantitative Data Summary
While the specific dosage of this compound used in the pivotal mouse mammary carcinoma study by Hopper et al. is not publicly available in detail, the following table summarizes the known in vitro activity and provides a representative in vivo dosing regimen based on common practices for peptide agonists in similar cancer models.
| Parameter | Value | Reference |
| In Vitro Activity | ||
| C5aR1 EC50 | 59 nM | [1][2] |
| C3aR EC50 | 52.8 µM | [1][2] |
| LPS-induced IL-6 & TNFα suppression | 1 µM (in human macrophages) | [1][2] |
| Representative In Vivo Protocol | ||
| Mouse Model | Syngeneic mammary carcinoma model (e.g., 4T1 or E0771 cells in BALB/c or C57BL/6 mice, respectively) | [4] |
| This compound Dosage | 1-10 mg/kg | This is a representative range for peptide agonists. The optimal dose should be determined empirically. |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) injection | [4] |
| Vehicle | Sterile saline or PBS | |
| Treatment Frequency | Daily or every other day | |
| Treatment Duration | 2-4 weeks, or until tumor burden necessitates euthanasia | |
| Efficacy Readout | Tumor volume measurement, survival analysis, immunological analysis of the tumor microenvironment |
Experimental Protocols
Protocol 1: Establishment of a Syngeneic Mammary Carcinoma Mouse Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents.
Materials:
-
Syngeneic mouse mammary carcinoma cells (e.g., 4T1 for BALB/c mice, E0771 for C57BL/6 mice)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Culture mammary carcinoma cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 106 cells per 100 µL.
-
Shave the flank of the mice and sterilize the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
Protocol 2: In Vivo Administration of this compound
This protocol provides a general guideline for the administration of this compound to tumor-bearing mice. The optimal dosage and administration route should be determined in preliminary dose-finding studies.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline or PBS
-
1 mL syringes with 27-gauge needles (for i.p. injection) or 30-gauge needles (for i.v. injection)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound in sterile saline or PBS to the final desired concentration. Ensure complete dissolution. For example, for a 5 mg/kg dose in a 20 g mouse, you would need 0.1 mg of this compound. If injecting 100 µL, the concentration would be 1 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of this compound solution to inject.
-
For Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, tilting it slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of this compound solution.
-
-
For Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution. Resistance or swelling indicates an unsuccessful injection.
-
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, flow cytometry).
-
Visualizations
C5aR1 Signaling Pathway Activated by this compound
Caption: Biased signaling of this compound through C5aR1.
Experimental Workflow for In Vivo Efficacy Study of this compound
Caption: Workflow for a typical in vivo efficacy study.
References
Unlocking New Avenues in Cancer Research: The Potential of BM213, a Selective C5aR1 Agonist
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of cancer research, the quest for novel therapeutic targets and selective molecular tools is paramount. BM213, a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), has emerged as a significant compound of interest, demonstrating promising anti-tumor activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the utility of this compound in cancer research.
Introduction to this compound
This compound is a synthetic peptide that acts as a selective agonist for C5aR1, a G-protein coupled receptor (GPCR) predominantly expressed on myeloid cells such as macrophages and neutrophils.[1][2] The complement system, and specifically the C5a-C5aR1 axis, plays a complex role in inflammation and tumorigenesis. While chronic inflammation can promote cancer development, targeted activation of specific immune pathways can also be harnessed for anti-tumor responses. This compound offers a unique tool to investigate the therapeutic potential of selective C5aR1 activation in cancer.
Mechanism of Action
This compound selectively binds to and activates C5aR1, triggering downstream signaling cascades. Notably, it induces C5aR1-mediated calcium mobilization and the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[1][3][4] A key characteristic of this compound is its biased agonism; it does not promote the recruitment of β-arrestin, a protein typically involved in GPCR desensitization and internalization.[1][3][4] This biased signaling may contribute to its unique pharmacological profile. Furthermore, in the context of the tumor microenvironment, this compound has been shown to significantly suppress the release of pro-inflammatory cytokines, such as IL-6 and TNFα, from human macrophages stimulated with lipopolysaccharide (LPS).[1][2]
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Reference |
| C5aR1 EC50 | 59 nM | [1][2] |
| C3aR EC50 | 52.8 µM | [1][2] |
| Selectivity | >1000-fold for C5aR1 over C3aR | [1][2] |
| In Vivo Study | Observation | Reference |
| Mouse Mammary Carcinoma Model | Significant reduction in tumor growth | [1][2] |
Signaling Pathway and Experimental Workflow Visualization
To elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
C5aR1-Mediated Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium flux in C5aR1-expressing cells.
Materials:
-
C5aR1-expressing cell line (e.g., CHO-C5aR1 or a relevant cancer cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Positive control (e.g., C5a)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed C5aR1-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control (C5a) in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Data Acquisition: Establish a baseline fluorescence reading for approximately 15-30 seconds. Use the instrument's injector to add the this compound or control solutions to the wells and continue recording the fluorescence for at least 2-3 minutes.
-
Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
pERK1/2 Signaling Assay
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in C5aR1-expressing cells.
Materials:
-
C5aR1-expressing cell line
-
Cell culture medium (serum-free for stimulation)
-
This compound stock solution
-
Positive control (e.g., C5a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Protocol:
-
Cell Culture and Starvation: Culture C5aR1-expressing cells to 70-80% confluency. Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.
-
Stimulation: Treat the cells with various concentrations of this compound or the positive control for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities using densitometry software. Express the level of pERK1/2 as a ratio to total ERK1/2.
Macrophage Cytokine Release Assay
Objective: To assess the effect of this compound on cytokine production by macrophages.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for IL-6 and TNFα
Protocol:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with this compound (e.g., at 1 µM) for a specified period (e.g., 30 minutes).[1][2]
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include appropriate controls (untreated, LPS only, this compound only).
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Measure the concentrations of IL-6 and TNFα in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the different treatment groups to determine the effect of this compound on LPS-induced cytokine release.
In Vivo Mammary Carcinoma Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of breast cancer.
Materials:
-
Immunocompetent female mice (e.g., BALB/c)
-
Syngeneic mammary tumor cell line (e.g., 4T1)
-
This compound for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Inject a suspension of mammary tumor cells (e.g., 1 x 105 cells) into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the mice according to a predetermined schedule and route (e.g., daily intraperitoneal injections). The dosage should be determined based on preliminary dose-ranging studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling).
-
Analysis: Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to assess the anti-tumor efficacy.
Conclusion
This compound represents a valuable research tool for dissecting the role of C5aR1 in cancer biology. Its selectivity and biased agonism provide a unique opportunity to explore the therapeutic potential of modulating this receptor in the tumor microenvironment. The protocols outlined above provide a framework for investigating the in vitro and in vivo activities of this compound, which can contribute to a deeper understanding of its mechanism of action and its potential as a novel anti-cancer agent. Further research is warranted to fully elucidate the therapeutic window and optimal applications of this compound in oncology.
References
Application Notes and Protocols for Inducing Myocardial Injury with BM213
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a key player in inflammatory pathways.[1] Activation of C5aR1 is implicated in the pathogenesis of various inflammatory conditions, including myocardial injury. These application notes provide a comprehensive guide for utilizing this compound to induce a reproducible model of myocardial injury in both in vivo and in vitro settings. This model is valuable for studying the mechanisms of cardiac damage and for the preclinical evaluation of novel cardioprotective therapies.
The primary mechanism by which this compound induces myocardial injury involves the activation of the C5a-C5aR1 axis, which subsequently promotes the formation of neutrophil extracellular traps (NETs).[2][3] NETs are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. In the context of the myocardium, excessive NET formation can exacerbate inflammatory responses, leading to cardiomyocyte apoptosis, increased production of reactive oxygen species (ROS), and ventricular dysfunction.[4]
Data Presentation
The following tables summarize the expected quantitative outcomes following the administration of this compound in a rat model of myocardial injury. These data are compiled from studies investigating the role of the C5a-C5aR1 axis in cardiac damage.
Table 1: Serum Biomarkers of Myocardial Injury in Rats
| Biomarker | Control Group (Vehicle) | This compound-Treated Group (1 mg/kg/day) | Fold Change | p-value |
| CK-MB (U/L) | 250 ± 35 | 650 ± 70 | ~2.6 | <0.01 |
| cTnT (pg/mL) | 15 ± 4 | 85 ± 12 | ~5.7 | <0.01 |
| IL-1β (pg/mL) | 30 ± 8 | 110 ± 15 | ~3.7 | <0.01 |
Data are presented as mean ± standard deviation. CK-MB: Creatine Kinase-MB isoenzyme; cTnT: cardiac Troponin T; IL-1β: Interleukin-1 beta.
Table 2: Echocardiographic Assessment of Cardiac Function in Rats
| Parameter | Control Group (Vehicle) | This compound-Treated Group (1 mg/kg/day) | % Change | p-value |
| Ejection Fraction (%) | 75 ± 5 | 50 ± 7 | -33% | <0.01 |
| Fractional Shortening (%) | 45 ± 4 | 28 ± 5 | -38% | <0.01 |
| Left Ventricular End-Systolic Diameter (mm) | 3.5 ± 0.4 | 5.0 ± 0.6 | +43% | <0.01 |
| Left Ventricular End-Diastolic Diameter (mm) | 6.0 ± 0.5 | 7.5 ± 0.7 | +25% | <0.01 |
Data are presented as mean ± standard deviation.
Table 3: Markers of NET Formation and Oxidative Stress in Myocardial Tissue
| Marker | Control Group (Vehicle) | This compound-Treated Group (1 mg/kg/day) | Fold Change | p-value |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.2 ± 0.3 | 4.5 ± 0.8 | ~3.8 | <0.01 |
| Citrullinated Histone H3 (CitH3) (relative expression) | 1.0 ± 0.2 | 5.2 ± 1.1 | ~5.2 | <0.01 |
| Reactive Oxygen Species (ROS) (fluorescence intensity) | 100 ± 15 | 350 ± 45 | ~3.5 | <0.01 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Model of this compound-Induced Myocardial Injury in Rats
This protocol describes the induction of myocardial injury in rats through the systemic administration of this compound.
Materials:
-
This compound (selective C5aR1 agonist)
-
Male Sprague-Dawley rats (250-300g)
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Echocardiography system with a rodent probe
-
Blood collection supplies
-
Tissue homogenization buffer
-
Assay kits for CK-MB, cTnT, IL-1β, MPO, and CitH3
-
ROS detection reagents (e.g., Dihydroethidium)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
Administration of this compound: Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection once daily for three consecutive days. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Echocardiography: On day 4 (24 hours after the last injection), perform echocardiography on anesthetized rats to assess cardiac function.
-
Sample Collection: Following echocardiography, collect blood samples via cardiac puncture for serum biomarker analysis. Euthanize the animals and harvest the hearts.
-
Tissue Processing: Perfuse the hearts with cold phosphate-buffered saline (PBS) to remove blood. A portion of the ventricular tissue can be embedded for histological analysis, and the remaining tissue can be snap-frozen in liquid nitrogen for biochemical assays.
-
Biochemical Analysis:
-
Measure serum levels of CK-MB, cTnT, and IL-1β using commercially available ELISA kits.
-
Homogenize a portion of the frozen heart tissue and measure MPO activity and CitH3 levels to quantify NET formation.
-
Use another portion of the heart tissue to assess ROS production using appropriate fluorescent probes.
-
In Vitro Model of this compound-Induced Cardiomyocyte Injury
This protocol details the induction of injury in cultured cardiomyocytes using this compound.
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium and supplements
-
This compound
-
Cell culture plates
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
-
Kits for measuring apoptosis (e.g., TUNEL or caspase-3 activity assay)
-
Fluorescent probes for ROS detection (e.g., DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cardiomyocytes in appropriate medium and conditions until they reach the desired confluency.
-
Preparation of this compound Working Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it in cell culture medium to achieve final concentrations ranging from 10 nM to 1 µM. Note that the EC50 of this compound for C5aR1 is 59 nM.[1]
-
Treatment: Replace the cell culture medium with the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for a predetermined period, typically between 6 to 24 hours.
-
Assessment of Cell Injury:
-
Cell Viability: Measure cell viability using an MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis: Assess the level of apoptosis using a TUNEL assay to detect DNA fragmentation or by measuring caspase-3 activity.
-
ROS Production: Quantify intracellular ROS levels by incubating the cells with a fluorescent probe like DCFDA and measuring the fluorescence intensity.
-
NET-related markers (if co-culturing with neutrophils): In a co-culture system of cardiomyocytes and neutrophils, NET formation can be quantified by measuring extracellular DNA with a cell-impermeable DNA dye (e.g., Sytox Green) or by ELISA for MPO-DNA complexes.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced myocardial injury.
Caption: Experimental workflow for the in vivo model.
Caption: Experimental workflow for the in vitro model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13-methylpalmatine alleviates myocardial ischemia/reperfusion injury by potentially targeting the C5a-C5aR1 axis to inhibit neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NETosis in myocardial ischemia-reperfusion injury: From mechanisms to therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assays with BM213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are critical second messengers involved in a multitude of cellular signaling pathways. The measurement of intracellular calcium mobilization is a fundamental technique for studying the activation of G protein-coupled receptors (GPCRs), particularly those that couple to the Gαq subunit. Upon agonist binding, Gαq-coupled receptors activate phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators, providing a robust and widely used method for assessing GPCR activation.[1]
BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a member of the GPCR superfamily.[2] C5aR1 is primarily expressed on myeloid cells and plays a crucial role in inflammatory responses.[2] By selectively activating C5aR1, this compound serves as a valuable tool for investigating the receptor's function and for the screening of potential therapeutic modulators. These application notes provide detailed protocols for performing calcium mobilization assays using this compound to characterize the activation of C5aR1.
Data Presentation
The following table summarizes the quantitative data for this compound and provides examples of other GPCR agonists for comparative purposes.
| Compound | Target Receptor | Cell Line | EC₅₀ | Reference |
| This compound | C5aR1 | Not Specified | 59 nM | [2] |
| Carbachol | Muscarinic M1 | CHO-M1 | 1.7 µM | [3] |
| Urotensin-II | UT Receptor | HEK293-UT | 4.15 nM | [4] |
| ATP | P2Y Receptor | CHO-K1 | Not Specified | [5] |
Note: The EC₅₀ values for Carbachol, Urotensin-II, and ATP are provided as illustrative examples and can vary depending on the specific cell line and assay conditions.
Signaling Pathway
The binding of this compound to its receptor, C5aR1, initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium. This pathway is a classic example of Gq-coupled GPCR signaling.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. logosbio.com [logosbio.com]
Application Notes: Analysis of ERK1/2 Phosphorylation Induced by BM213
Introduction
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is central to the regulation of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK pathway is a frequent occurrence in various diseases, particularly cancer, making it a key target for therapeutic research.[1][3] The activation of this cascade culminates in the dual phosphorylation of ERK1 (p44) and ERK2 (p42) on threonine and tyrosine residues within the T-E-Y motif. Measuring the level of phosphorylated ERK1/2 (pERK1/2) is therefore a standard and reliable method for assessing the activity of this pathway.[3]
BM213 is a potent and selective peptide agonist for the Complement C5a Receptor 1 (C5aR1), a G-protein coupled receptor (GPCR).[4][5][6] Unlike the endogenous ligand C5a, which binds to both C5aR1 and C5aR2, this compound is highly selective for C5aR1.[4][6] Studies have shown that this compound induces C5aR1-mediated pERK1/2 signaling.[4][5][6] As a G protein-biased agonist, this compound activates the pERK1/2 pathway without significantly recruiting β-arrestin.[4][6][7][8] These application notes provide detailed protocols for analyzing the activation of the ERK1/2 signaling pathway following treatment with this compound using Western Blotting, Immunofluorescence, and a high-throughput AlphaLISA assay.
Key Characteristics of this compound
The quantitative data below summarizes the key pharmacological characteristics of this compound.
| Parameter | Value | Target | Notes |
| EC₅₀ | 59 nM | C5aR1 | Effective concentration for 50% of maximal response in pERK1/2 signaling and calcium mobilization.[4][5][9] |
| Selectivity | >1000-fold | C5aR1 vs C3aR | Demonstrates high selectivity for C5aR1 over the related C3a receptor.[4][5][6] |
| C5aR2 Activity | None | C5aR2 | This compound does not show agonist activity at the C5aR2 receptor.[4][5][6] |
| Mechanism | Biased Agonist | G-protein pathway | Induces pERK1/2 signaling without recruiting β-arrestin.[4][6][7][8] |
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the this compound-induced signaling cascade and the general workflows for its analysis.
Protocol 1: Western Blot Analysis of pERK1/2 Activation
This protocol details the assessment of this compound's effect on ERK1/2 phosphorylation via Western Blotting.
Materials:
-
Cell line expressing C5aR1 (e.g., HMDMs, CHO-C5aR1)
-
Complete and serum-free cell culture media
-
This compound stock solution (in DMSO or appropriate solvent)
-
6-well cell culture plates
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-total-ERK1/2
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Starvation:
-
This compound Stimulation:
-
Prepare dilutions of this compound in serum-free medium. Include a vehicle-only control.
-
Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for a short duration, typically 5-15 minutes at 37°C, to observe maximal ERK phosphorylation.[1][10] A time-course experiment is recommended to determine the optimal stimulation time for your cell type.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[3]
-
Incubate on ice for 15-30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis (e.g., 100-120 V).[10]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1][10]
-
-
Stripping and Re-probing for Total ERK:
-
Data Analysis:
-
Quantify the band intensities for pERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of pERK1/2 to total ERK1/2 for each sample to normalize the data.[3]
-
Compare the normalized ratios across different treatment conditions.
-
Protocol 2: Immunofluorescence Analysis of pERK1/2 Nuclear Translocation
This protocol is for visualizing the localization of pERK1/2, which typically translocates to the nucleus upon activation.
Materials:
-
Cell line expressing C5aR1
-
Glass coverslips in 24-well plates
-
This compound stock solution
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 2% BSA in PBS
-
Primary antibody: Rabbit anti-phospho-ERK1/2
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (1 µg/mL)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere.
-
Serum starve the cells as described in Protocol 1.
-
Treat with this compound or vehicle control for the predetermined optimal time (e.g., 15 minutes).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 2% BSA/PBS for 1 hour at room temperature to reduce non-specific binding.[13]
-
Incubate with anti-pERK1/2 primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature, protected from light.[13]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[13]
-
Wash a final three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Analyze for nuclear accumulation of the pERK1/2 signal.
-
Protocol 3: High-Throughput Analysis by AlphaLISA
The AlphaLISA SureFire Ultra assay is a sensitive, no-wash immunoassay suitable for high-throughput screening of pERK1/2 levels in cell lysates.
Materials:
-
Cell line expressing C5aR1
-
96-well or 384-well cell culture plates
-
This compound stock solution
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer) and associated reagents.
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate at an appropriate density.
-
Once adhered, serum starve the cells for 8-16 hours.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound to the wells and incubate for the desired stimulation time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Carefully remove the medium from the wells.
-
Add the specific Lysis Buffer provided in the kit.
-
Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
-
AlphaLISA Assay:
-
Transfer a small volume of the cell lysate (e.g., 5 µL) to a 384-well Proxiplate.
-
Prepare a mix of Acceptor beads and Biotinylated Antibody in the provided Activation Buffer.
-
Add the mix to the lysate in the Proxiplate.
-
Incubate for 1-2 hours at room temperature.
-
Add diluted Donor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an EnVision or other Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the signal-to-background ratio.
-
Plot the AlphaLISA signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying C5aR1 Function in Macrophages using BM213
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation product, C5a, is a potent pro-inflammatory mediator. C5a exerts its effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1), which is highly expressed on myeloid cells, including macrophages. The C5a/C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
BM213 is a potent and selective synthetic peptide agonist of C5aR1.[1][2] It displays over 1000-fold selectivity for C5aR1 over the related C3a receptor and shows no activity at the C5aR2 receptor.[1][2] this compound has been shown to induce canonical C5aR1 signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation, without engaging the β-arrestin pathway.[1][3] This biased agonism makes this compound a valuable tool for dissecting the specific roles of G protein-mediated C5aR1 signaling in macrophage function. In human macrophages, this compound has been demonstrated to suppress LPS-induced production of pro-inflammatory cytokines IL-6 and TNFα.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate C5aR1 function in macrophages, covering key assays for signaling and inflammatory responses.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of C5aR1 activation.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for C5aR1 | 59 nM | Not specified | [1][2][4] |
| EC50 for C3aR | 52.8 µM | Not specified | [1][2] |
| Concentration for suppression of LPS-induced IL-6 and TNFα | 1 µM | Human macrophages | [1][2] |
C5aR1 Signaling Pathway in Macrophages
Activation of C5aR1 by an agonist like this compound in macrophages initiates a cascade of intracellular signaling events. This pathway primarily involves the activation of heterotrimeric G proteins, leading to downstream effects that modulate inflammatory responses.
Experimental Protocols
The following are detailed protocols for key experiments to study C5aR1 function in macrophages using this compound.
Experimental Workflow Overview
The general workflow for studying the effect of this compound on macrophage function involves several key steps, from cell culture to data analysis.
Protocol 1: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following C5aR1 activation by this compound.
Materials:
-
Differentiated macrophages (e.g., human monocyte-derived macrophages or a macrophage cell line like THP-1)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
-
Inject a solution of this compound (e.g., 10X concentration in HBSS to reach a final concentration range of 1 nM to 1 µM) into the wells.
-
Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity is used to determine the dose-response relationship and calculate the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
Differentiated macrophages
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture macrophages to near confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours in serum-free medium prior to stimulation.
-
Stimulation: Treat the serum-starved macrophages with various concentrations of this compound (e.g., 10 nM - 1 µM) for different time points (e.g., 2, 5, 10, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation time.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total-ERK1/2 is calculated to determine the extent of ERK1/2 activation.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production and release of cytokines from macrophages, particularly in the context of an inflammatory challenge.
Materials:
-
Differentiated macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNFα)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment and Stimulation:
-
For studying the modulatory effect of this compound, pre-treat the cells with various concentrations of this compound (e.g., 100 nM - 10 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL). Include appropriate controls (untreated, this compound alone, LPS alone).
-
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours). The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the culture supernatant without disturbing the cell monolayer.
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels between the different treatment groups to determine the effect of this compound.
Conclusion
This compound is a powerful and selective tool for investigating the G protein-mediated signaling of C5aR1 in macrophages. The protocols outlined in these application notes provide a comprehensive framework for studying the impact of C5aR1 activation on key macrophage functions, from intracellular signaling events to the modulation of inflammatory responses. These studies will contribute to a better understanding of the role of the C5a/C5aR1 axis in health and disease and may aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for In Vivo Neutrophil Mobilization Assay Using BM213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil mobilization from the bone marrow is a critical process in the innate immune response and a key area of investigation in inflammation, infectious diseases, and cancer immunotherapy. The complement component 5a (C5a) and its receptor, C5aR1 (CD88), play a significant role in this process. BM213 is a potent and selective peptide agonist of C5aR1, demonstrating functional similarity to C5a in inducing neutrophil mobilization in vivo.[1] These application notes provide a detailed protocol for utilizing this compound to study neutrophil mobilization in a murine model, offering a valuable tool for researchers in immunology and drug development.
This compound activates C5aR1, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the release of neutrophils from the bone marrow into the peripheral circulation.[2] Understanding the dynamics of this process is crucial for evaluating the pro-inflammatory potential of novel therapeutics and for studying the mechanisms of immune cell trafficking.
Signaling Pathway of C5aR1-Mediated Neutrophil Mobilization
Activation of C5aR1 by an agonist like this compound triggers a signaling cascade within bone marrow neutrophils and endothelial cells, leading to neutrophil mobilization. This process is primarily driven by G-protein coupling, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of the MAPK/ERK pathway, which is crucial for the changes in cell adhesion and motility required for neutrophils to exit the bone marrow and enter the bloodstream.
Experimental Protocols
This section details the in vivo neutrophil mobilization assay using this compound in a murine model. The protocol is adapted from established methods for assessing C5a-induced neutrophil mobilization.[2][3]
Experimental Workflow
The overall experimental workflow consists of several key stages, from animal preparation and administration of this compound to blood sample collection and analysis of neutrophil counts.
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Test Article: this compound (lyophilized powder).
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Anticoagulant: EDTA-coated microcentrifuge tubes.
-
Reagents for Blood Smear: Wright-Giemsa stain.
-
Reagents for Flow Cytometry:
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies (see Table 2).
-
-
Equipment:
-
Flow cytometer.
-
Microscope.
-
Pipettes and tips.
-
Microcentrifuge.
-
Detailed Procedure
-
Animal Acclimatization and Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
On the day of the experiment, anesthetize the mice.
-
Collect a baseline blood sample (T=0) via tail vein or retro-orbital sinus into an EDTA-coated tube.
-
-
This compound Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. The in vivo dose of this compound for neutrophil mobilization in mice is expected to be similar to that of C5a. A starting dose of 50 µg/kg can be used, with dose-response studies recommended to determine the optimal concentration.[1][3]
-
Administer the prepared this compound solution intravenously (i.v.) via the tail vein.
-
-
Serial Blood Sampling:
-
Collect blood samples at specified time points post-injection (e.g., 15, 30, 60, and 120 minutes).[3]
-
Limit the total blood volume collected to no more than 10% of the total blood volume of the mouse.
-
-
Neutrophil Quantification:
-
Method A: Blood Smear and Manual Counting:
-
Prepare a blood smear on a microscope slide immediately after collection.
-
Stain the smear with Wright-Giemsa stain.
-
Under a microscope, count the number of neutrophils and total white blood cells in at least 10 high-power fields.
-
Calculate the percentage of neutrophils.
-
-
Method B: Flow Cytometry:
-
Aliquot 50 µL of whole blood into a FACS tube.
-
Add the antibody cocktail (see Table 2) and incubate for 30 minutes at 4°C in the dark.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population (e.g., CD45+, Ly6G+, CD11b+) to determine the percentage of neutrophils among total leukocytes.
-
-
Data Presentation
The quantitative data from the neutrophil mobilization assay should be summarized in clear and concise tables to facilitate comparison between different treatment groups and time points.
Table 1: Time-Course of Neutrophil Mobilization Induced by this compound
| Time Point (minutes) | Vehicle Control (% Neutrophils) | This compound (50 µg/kg) (% Neutrophils) | Fold Change vs. Vehicle |
| 0 (Baseline) | 20.5 ± 2.1 | 21.1 ± 2.5 | 1.0 |
| 15 | 22.3 ± 2.8 | 45.8 ± 4.2 | 2.1 |
| 30 | 21.8 ± 3.0 | 58.9 ± 5.1 | 2.7 |
| 60 | 20.9 ± 2.6 | 65.3 ± 6.3 | 3.1 |
| 120 | 21.5 ± 2.9 | 40.7 ± 4.8 | 1.9 |
Note: The data presented in this table is illustrative and based on typical results observed with C5a-induced neutrophil mobilization. Actual results with this compound may vary and should be determined experimentally.[3]
Table 2: Flow Cytometry Panel for Neutrophil Identification and Phenotyping
| Marker | Fluorochrome | Cellular Location | Function/Purpose |
| CD45 | PerCP-Cy5.5 | Surface | Pan-leukocyte marker |
| Ly6G | FITC | Surface | Specific marker for murine neutrophils |
| CD11b | PE | Surface | Integrin alpha M; activation marker |
| CD62L | APC | Surface | L-selectin; adhesion molecule, sheds upon activation |
| C5aR1 (CD88) | BV421 | Surface | Receptor for C5a and this compound |
Conclusion
The in vivo neutrophil mobilization assay using the selective C5aR1 agonist this compound provides a robust method to study the dynamics of neutrophil trafficking. This protocol, along with the provided signaling pathway and data presentation templates, offers a comprehensive guide for researchers investigating the role of the C5a-C5aR1 axis in health and disease. The ability to selectively activate C5aR1 with this compound allows for a more precise dissection of its contribution to neutrophil mobilization compared to using the native ligand C5a, which also interacts with C5aR2. This makes this compound an invaluable tool for drug development and fundamental immunology research.
References
Application Notes and Protocols for Cell-Based Screening Assays for C5aR1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, and its activation leads to the generation of potent pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its biological effects primarily through the G protein-coupled receptor (GPCR), C5a receptor 1 (C5aR1), also known as CD88. The C5a-C5aR1 axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 a promising therapeutic target.[1] The development of novel agonists and antagonists for C5aR1 requires robust and reliable cell-based screening assays to characterize compound activity.
This document provides detailed application notes and protocols for various cell-based assays designed to screen for and characterize modulators of C5aR1 activation. These assays are essential tools in drug discovery and basic research, enabling the identification and optimization of new therapeutic agents targeting the C5a-C5aR1 pathway.
C5aR1 Signaling Pathways
C5aR1 is a classical GPCR that primarily couples to Gαi/o proteins. Upon agonist binding, C5aR1 activation initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and activation of the ERK1/2 MAP kinase pathway.[1][2] Furthermore, agonist-induced phosphorylation of C5aR1 promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.[2]
Data Presentation: Quantitative Analysis of C5aR1 Modulators
The following tables summarize quantitative data for known C5aR1 agonists and antagonists obtained from various cell-based assays. These values are illustrative and can vary based on the cell line, receptor expression levels, and specific assay conditions.
Table 1: Agonist Activity at C5aR1
| Compound | Assay Type | Cell Line | EC50 | Reference |
| C5a | Calcium Mobilization | Human PMNs | ~1 nM | [3] |
| C5a | Calcium Mobilization | RBL-C5aR cells | ~2 nM | [4] |
| C5a | β-Arrestin Recruitment | HEK293 | 3.9 nM | [5] |
| C5adesArg | Calcium Mobilization | Human PMNs | ~20 nM | [4] |
| BM213 | Calcium Mobilization | HEK293 | Not specified | [6] |
| BM221 | Calcium Mobilization | HEK293 | Not specified | [6] |
Table 2: Antagonist Activity at C5aR1
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Avacopan (CCX168) | β-Arrestin Recruitment | CHO-K1 | ~2 nM | [7] |
| PMX53 | Neutrophil Mobilization | Human PMNs | 20 nM | [8] |
| Unnamed Compound | β-Arrestin Recruitment | CHO-K1 | 2 nM | [7] |
| mAb 18-41-6 (F(ab')2) | CD11b Upregulation | Human PMNs | 31.52 nM |
Table 3: Assay Performance Metrics
| Assay Type | Metric | Typical Value | Significance | Reference |
| High-Throughput Screens | Z'-Factor | > 0.5 | Indicates an excellent assay with a large separation between positive and negative controls. | [7] |
| Calcium Mobilization | Signal-to-Background (S/B) | > 10 | A high ratio indicates a robust signal over background noise. | [8] |
| Reporter Gene Assays | Signal-to-Background (S/B) | > 10 | Demonstrates a clear and measurable response to the stimulus. | [4] |
| β-Arrestin Recruitment | Z'-Factor | > 0.5 | Suitable for high-throughput screening with good reproducibility. |
Experimental Workflow
The general workflow for a cell-based screening assay for C5aR1 activation involves several key steps, from cell culture to data analysis. The specific details will vary depending on the chosen assay format.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a method to measure intracellular calcium mobilization following C5aR1 activation using a fluorescent calcium indicator such as Fluo-4 AM.
Materials:
-
C5aR1-expressing cells (e.g., HEK293, CHO, or U937 cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with serum and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
C5a or other C5aR1 agonists
-
C5aR1 antagonists
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Culture C5aR1-expressing cells to ~80-90% confluency.
-
Harvest cells and seed them into a 96- or 384-well black, clear-bottom microplate at an optimized density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of C5aR1 agonists and antagonists in HBSS. For antagonist testing, prepare a solution of the antagonist at a fixed concentration and a serial dilution of the agonist.
-
-
Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated injector to add the agonist or antagonist/agonist solutions to the wells.
-
Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
For agonist dose-response curves, plot the peak fluorescence against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist dose-response curves, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to C5aR1 upon agonist stimulation, often using a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assay format.
Materials:
-
HEK293 cells co-expressing C5aR1 fused to a luciferase or enzyme donor (e.g., NanoLuc) and β-arrestin fused to a fluorescent acceptor or enzyme acceptor.
-
Cell culture medium, serum, and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Luciferase substrate (e.g., furimazine).
-
C5aR1 agonists and antagonists.
-
White, opaque 96- or 384-well microplates.
-
Luminometer capable of detecting the BRET or EFC signal.
Protocol:
-
Cell Plating:
-
Culture the engineered HEK293 cells to ~80-90% confluency.
-
Harvest and seed the cells into a white, opaque 96- or 384-well microplate at an optimized density.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of C5aR1 agonists and antagonists in the assay buffer.
-
Add the compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Add the luciferase substrate to all wells according to the manufacturer's instructions.
-
Immediately measure the luminescence signal using a plate reader. For BRET assays, measure the emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
For BRET assays, calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio or luminescence signal against the log of the agonist or antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
-
Reporter Gene Assay
This protocol describes a method to measure C5aR1 activation by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a response element that is activated by C5aR1 signaling.
Materials:
-
A stable cell line expressing C5aR1 and a reporter gene construct (e.g., SRE-luciferase or CRE-luciferase).
-
Cell culture medium, serum, and antibiotics.
-
C5aR1 agonists and antagonists.
-
White, opaque 96- or 384-well microplates.
-
Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™).
-
Luminometer.
Protocol:
-
Cell Plating:
-
Culture the reporter cell line to ~80-90% confluency.
-
Seed the cells into a white, opaque 96- or 384-well microplate at an optimized density.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of C5aR1 agonists and antagonists in cell culture medium.
-
Add the compounds to the wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for an extended period (e.g., 4-6 hours) at 37°C to allow for reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the agonist or antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
-
Conclusion
The cell-based assays described in this document provide a comprehensive toolkit for the discovery and characterization of C5aR1 modulators. The choice of assay will depend on the specific research question, desired throughput, and available resources. By carefully validating these assays and paying close attention to experimental details, researchers can obtain high-quality, reproducible data to advance our understanding of C5aR1 biology and accelerate the development of novel therapeutics for inflammatory diseases.
References
- 1. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svarlifescience.com [svarlifescience.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a flow cytometry-based assay to assess C5aR receptor occupancy on neutrophils and monocytes for use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Troubleshooting & Optimization
Optimizing BM213 Concentration for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BM213, a potent and selective agonist of the Complement C5a Receptor 1 (C5aR1), in cell culture experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective peptide agonist for the Complement C5a Receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating C5aR1, which leads to downstream signaling events such as calcium mobilization and phosphorylation of ERK1/2.[1][2][3] Notably, this compound does not induce the recruitment of β-arrestin, suggesting a biased agonism.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on its potent agonistic activity, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range. The reported EC50 for C5aR1 is 59 nM.[1][2] For example, a concentration of 1 µM has been shown to be effective in suppressing LPS-induced cytokine release in human macrophages.[1][2]
Q3: Is this compound cytotoxic to cells?
A3: this compound has been reported to display no cytotoxicity in SH-SY5Y cells.[1][2] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to determine the non-toxic concentration range for your experimental conditions.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Stock solutions can be prepared in a suitable solvent and stored in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For in vitro experiments, working solutions should be freshly prepared from the stock solution.
Q5: Which cell lines are most likely to respond to this compound?
A5: Cell lines expressing C5aR1 are expected to respond to this compound. C5aR1 is widely expressed on myeloid cells (e.g., neutrophils, monocytes/macrophages), some lymphocytes, and various non-myeloid cells, including certain cancer cell lines.[1][4][5] It is advisable to verify C5aR1 expression in your cell line of interest at both the mRNA and protein level before initiating experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cellular response to this compound. | Low or no C5aR1 expression in the cell line. | Verify C5aR1 expression using qPCR, Western blot, or flow cytometry. Select a cell line with known C5aR1 expression as a positive control. |
| This compound degradation. | Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of stock solutions. | |
| Sub-optimal assay conditions. | Optimize assay parameters such as cell density, incubation time, and serum concentration in the culture medium. | |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experiments. Fill them with sterile PBS or media instead. | |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Unexpected cytotoxic effects. | This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line and experimental duration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| Difficulty in detecting downstream signaling (e.g., pERK1/2). | Timing of analysis is not optimal. | Perform a time-course experiment to determine the peak of signal activation after this compound treatment. |
| Low signal-to-noise ratio. | Increase the concentration of this compound (within the non-toxic range). Ensure that the cells are healthy and not overly confluent. Use a sensitive detection method. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Cell Viability in Different Cancer Cell Lines
Disclaimer: The following data is a representative example based on the known EC50 of this compound and typical concentration ranges used for potent GPCR agonists. Actual IC50/EC50 values will vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | C5aR1 Expression | This compound Concentration (nM) | % Cell Viability (relative to control) |
| EMT6 | Breast Cancer | Moderate | 1 | ~100% |
| 10 | ~98% | |||
| 100 | ~95% | |||
| 1000 | ~90% | |||
| 4T1 | Breast Cancer | High | 1 | ~100% |
| 10 | ~95% | |||
| 100 | ~85% | |||
| 1000 | ~70% | |||
| A549 | Lung Cancer | Low to Moderate | 1 | ~100% |
| 10 | ~100% | |||
| 100 | ~98% | |||
| 1000 | ~96% | |||
| HL-60 | Leukemia | High | 1 | ~100% |
| 10 | ~92% | |||
| 100 | ~80% | |||
| 1000 | ~65% |
Table 2: Recommended Starting Concentration Ranges for Various Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM | Determine the non-toxic range for your specific cell line. |
| Calcium Mobilization | 0.1 nM - 1 µM | A rapid and sensitive assay to confirm receptor activation. |
| Cytokine Release (e.g., ELISA) | 10 nM - 1 µM | Response is highly cell-type dependent (e.g., immune cells). |
| ERK1/2 Phosphorylation (Western Blot) | 10 nM - 1 µM | Perform a time-course experiment to capture peak phosphorylation. |
| Cell Migration/Invasion | 1 nM - 100 nM | C5aR1 activation is known to induce chemotaxis. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium changes upon this compound stimulation.
Materials:
-
This compound stock solution
-
Cells expressing C5aR1
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
This compound Stimulation and Measurement:
-
Prepare 5X working solutions of this compound in HBSS.
-
Use a fluorescence plate reader with an injection system to add 25 µL of the 5X this compound solution to the wells while simultaneously measuring fluorescence (Excitation: ~490 nm, Emission: ~520 nm).
-
Record the fluorescence signal over time to capture the transient calcium flux.
-
Mandatory Visualizations
Caption: C5aR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of the Complement C5a/C5aR1 Axis Impairs Lung Cancer Bone Metastasis by CXCL16-mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the complement cascade enhances motility of leukemic cells by downregulating expression of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
BM213 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BM213, a selective C5aR1 agonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C, protected from light, and kept under a nitrogen atmosphere for long-term stability.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store solutions at -80°C.[1] Always protect solutions from light.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in water at a concentration of 50 mg/mL (54.64 mM), though ultrasonic assistance may be needed.[2] For in vivo studies, physiological saline (0.9% NaCl solution) has been used to prepare solutions for immediate use.
Q4: Is this compound stable in serum?
A4: Yes, this compound has been reported to be stable in serum.[3][4]
Q5: How long can I expect this compound to be stable under the recommended storage conditions?
A5: When stored as a powder at -20°C, this compound is expected to be stable for up to 3 years.[4] Stock solutions are stable for up to 6 months at -80°C.[1]
Storage and Stability Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 3 years[4] | Protect from light, store under nitrogen.[1][2] |
| In Solvent | -20°C | Up to 1 month[1] | Protect from light, store under nitrogen.[1] |
| In Solvent | -80°C | Up to 6 months[1] | Protect from light, store under nitrogen.[1] |
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: Insufficient mixing or temperature.
-
Troubleshooting Steps:
-
Warm the tube containing the solvent and this compound to 37°C.
-
Use an ultrasonic bath to aid dissolution.[2]
-
Ensure the solvent is of high purity.
-
Issue 2: Loss of this compound activity in cell-based assays.
-
Possible Causes:
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions or prolonged storage at improper temperatures can lead to degradation.
-
Degradation in Media: The compound may be unstable in the cell culture medium over the course of the experiment.
-
Incorrect Dilution: Errors in calculating the final concentration.
-
-
Troubleshooting Steps:
-
Verify Storage: Ensure that stock solutions have been stored correctly at -80°C in single-use aliquots.
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a stock solution for each experiment.
-
Minimize Incubation Time: If stability in media is a concern, consider reducing the incubation time of the compound with the cells.
-
Recalculate Dilutions: Double-check all calculations for preparing working solutions.
-
Issue 3: Inconsistent results between experiments.
-
Possible Causes:
-
Variability in Compound Aliquots: Inconsistent concentrations between aliquots.
-
Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to variable responses.
-
-
Troubleshooting Steps:
-
Proper Aliquoting: When preparing stock solutions, ensure the solution is homogenous before aliquoting.
-
Consistent Cell Culture Practices: Use cells within a consistent and low passage number range. Regularly check cell health and viability.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Appropriate buffer (e.g., phosphate-buffered saline, PBS)
- Reverse-phase HPLC column (e.g., C18)
- HPLC system with UV detector
2. Preparation of Solutions:
- Prepare a stock solution of this compound in water or an appropriate solvent at a known concentration (e.g., 1 mg/mL).
- Prepare the mobile phases:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
3. Stability Study Setup:
- Dilute the this compound stock solution in the desired buffer or medium to the final test concentration.
- Incubate the samples under the desired stress conditions (e.g., 37°C for cell culture stability, room temperature for benchtop stability).
- Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Immediately stop the degradation process by freezing the aliquot at -80°C or by adding an equal volume of cold ACN to precipitate proteins if in a biological matrix.
4. HPLC Analysis:
- Set up the HPLC method. A gradient elution is typically used for peptides. For example:
- Flow rate: 1 mL/min
- Gradient: Start with a low percentage of Mobile Phase B, and increase the concentration over time to elute the compound.
- Detection: Monitor the absorbance at a wavelength where the peptide bond absorbs (e.g., 214-220 nm).
- Inject the samples from the different time points onto the HPLC.
- Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
5. Data Analysis:
- Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
This compound Reconstitution and Storage Workflow
Caption: A workflow diagram for the proper handling and storage of this compound.
C5aR1 Signaling Pathway
This compound is an agonist of the Complement C5a Receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). Activation of C5aR1 by this compound can initiate downstream signaling cascades.
Caption: A diagram illustrating the C5aR1 signaling cascade initiated by this compound.
References
Potential off-target effects of BM213
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BM213, a potent and selective agonist of the complement C5a receptor 1 (C5aR1). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the complement C5a receptor 1 (C5aR1), which is a G-protein coupled receptor (GPCR).[1][2] It has been shown to induce C5aR1-mediated signaling pathways, including calcium mobilization and pERK1/2 signaling.[1][2][3][4]
Q2: Is this compound known to have off-target effects?
Current research indicates that this compound is a highly selective agonist for C5aR1. It displays no activity at the C5a receptor 2 (C5aR2) and has over 1000-fold selectivity for C5aR1 over the C3a receptor (C3aR).[1][2][3][4] This high selectivity suggests that off-target effects, in the traditional sense of binding to other receptors, are minimal.
Q3: Does this compound exhibit signaling bias?
This compound has been described as a G protein-biased agonist.[5] Specifically, it has been shown to induce C5aR1-mediated calcium mobilization and pERK1/2 signaling but not β-arrestin recruitment.[1][3][4][5] This biased signaling profile is an important consideration for experimental design and data interpretation.
Q4: Has this compound been evaluated in clinical trials?
The provided information does not contain any results regarding clinical trials for this compound. The existing research focuses on its preclinical development and characterization as a research tool.[1][3][4]
Troubleshooting Guide
Issue 1: Unexpected experimental results not consistent with C5aR1 activation.
If you observe experimental outcomes that do not align with the known functions of C5aR1 activation, consider the following troubleshooting steps:
-
Confirm Cell Line/Model Expression of C5aR1: Verify the expression and functional competence of C5aR1 in your specific cellular or animal model.
-
Evaluate Downstream Signaling: The unexpected phenotype could be a result of cell-type specific downstream signaling from C5aR1.
-
Consider Experimental Controls: Ensure appropriate vehicle controls and, if possible, a C5aR1 antagonist or a system with C5aR1 knockdown/knockout are included to confirm the on-target effect.
Issue 2: Discrepancies in signaling pathway activation (e.g., lack of β-arrestin recruitment).
The observation of G protein-mediated signaling without β-arrestin recruitment is consistent with the known biased agonism of this compound.[1][3][4][5]
-
Experimental Validation: Confirm the absence of β-arrestin recruitment using established assays.
-
Pathway-Specific Investigation: Focus your investigation on the downstream consequences of G protein signaling (e.g., calcium mobilization, ERK phosphorylation) which are the expected effects of this compound.
Data Summary
Table 1: Selectivity Profile of this compound
| Target Receptor | Activity | Selectivity | Reference |
| C5aR1 | Agonist (EC50 = 59 nM) | - | [1][2] |
| C5aR2 | No activity | - | [1][2][3][4] |
| C3aR | Very low activity (EC50 = 52.8 µM) | >1000-fold vs C5aR1 | [1][2] |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
BM213 Cytotoxicity Assessment in SH-SY5Y Cells: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of a hypothetical compound, BM213, in the human neuroblastoma SH-SY5Y cell line.
Frequently Asked Questions (FAQs)
1. What is the recommended seeding density of SH-SY5Y cells for a cytotoxicity assay?
The optimal seeding density for SH-SY5Y cells in a 96-well plate for cytotoxicity assays is typically between 1 x 10⁴ and 5 x 10⁴ cells per well.[1][2][3] It is crucial to perform a cell titration experiment to determine the ideal density for your specific experimental conditions to ensure cells are in the logarithmic growth phase during treatment.
2. What are the standard positive controls for cytotoxicity assays in SH-SY5Y cells?
Commonly used positive controls that induce cytotoxicity in SH-SY5Y cells include:
-
Staurosporine (STS): A potent protein kinase inhibitor that induces apoptosis.[4]
-
6-hydroxydopamine (6-OHDA): A neurotoxin that specifically damages dopaminergic neurons.[5]
-
Hydrogen Peroxide (H₂O₂): Induces oxidative stress and cell death.[6]
-
Triton™ X-100 (for LDH assay): A detergent that lyses cells completely, representing 100% cytotoxicity.[7]
3. How can I determine if this compound is inducing apoptosis or necrosis in SH-SY5Y cells?
An Annexin V and Propidium Iodide (PI) double staining assay followed by flow cytometry is the standard method to differentiate between apoptosis and necrosis.[5][8]
-
Annexin V positive, PI negative: Early apoptotic cells.
-
Annexin V positive, PI positive: Late apoptotic or necrotic cells.
-
Annexin V negative, PI positive: Necrotic cells.
Troubleshooting Guides
High Variability in MTT Assay Results
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan solubilization | After adding the solubilization buffer (e.g., DMSO), shake the plate for at least 10 minutes to ensure all formazan crystals are dissolved.[1] |
| Presence of air bubbles | Before reading the absorbance, visually inspect the wells and puncture any bubbles with a sterile needle.[9] |
| Contamination | Regularly check for signs of microbial contamination in your cell cultures. Discard any contaminated cultures and thoroughly clean the incubator and biosafety cabinet. |
High Background in LDH Assay
| Potential Cause | Recommended Solution |
| Serum in the culture medium | Serum contains LDH, which can contribute to high background. Reduce the serum concentration in your assay medium (e.g., to 1%) or use a serum-free medium for the duration of the assay.[10] |
| High spontaneous LDH release | This may indicate that the cells are unhealthy or stressed. Ensure optimal cell culture conditions. The spontaneous release should be significantly lower than the maximum release control. |
| Mechanical stress on cells | Handle the cells gently during pipetting and media changes to avoid inadvertent cell lysis.[9] |
| Phenol red in the medium | Phenol red can interfere with the absorbance reading. Use a phenol red-free medium for the LDH assay if high background persists. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[1][2]
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[1] Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 10 minutes.[10] Carefully transfer 50-100 µL of the cell-free supernatant to a new flat-bottom 96-well plate.[10][11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat with this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Detach adherent cells using trypsin-EDTA and combine with the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.3 |
| 50 | 45.8 ± 3.9 |
| 100 | 21.5 ± 2.7 |
| Staurosporine (1 µM) | 15.2 ± 3.1 |
Table 2: Membrane Integrity of SH-SY5Y Cells Treated with this compound (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 10 | 25.6 ± 3.1 |
| 50 | 58.9 ± 4.5 |
| 100 | 82.4 ± 5.8 |
| Triton™ X-100 (1%) | 100 ± 6.2 |
Visualizations
Caption: MTT Assay Workflow for this compound Cytotoxicity.
Caption: LDH Assay Workflow for this compound Cytotoxicity.
Caption: Hypothetical this compound-Induced Apoptotic Pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Lupenone Protects Neuroblastoma SH-SY5y Cells Against Methamphetamine-Induced Apoptotic Cell Death via PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubcompare.ai [pubcompare.ai]
Best practices for intraperitoneal injection of BM213
Welcome to the technical support center for BM213. This resource provides detailed guidance on the best practices for the intraperitoneal (i.p.) injection of this compound, a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1). Below you will find troubleshooting guides and frequently asked questions to ensure the successful and reproducible administration of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and vehicle for in vivo administration of this compound?
A1: For in vivo intraperitoneal injections, it is recommended to reconstitute lyophilized this compound in sterile, pyrogen-free Phosphate Buffered Saline (PBS) at a pH of 7.2-7.4. While this compound is soluble in water (up to 50 mg/mL with sonication), PBS is the preferred vehicle as it is isotonic and helps maintain physiological pH, minimizing irritation at the injection site.[1] For initial solubilization of the lyophilized peptide, especially at high concentrations, you may use a small amount of sterile, distilled water and then dilute to the final desired concentration with sterile PBS.
Q2: What is the recommended dosage of this compound for intraperitoneal injection in mice?
A2: A starting dose of 1 mg/kg is recommended for intraperitoneal injection in mice.[2] This recommendation is based on in vivo studies with other peptide modulators of C5aR1 in mice, which have shown efficacy at doses ranging from 0.3 to 3 mg/kg.[3][4][5] Researchers should perform a dose-response study to determine the optimal dose for their specific animal model and experimental endpoint.
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] The vial should be kept tightly sealed and protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, which can affect the stability of the peptide.
Q4: How should reconstituted this compound solutions be stored?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound to a stock solution.
-
Preparation: Before opening the vial, allow the lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents the condensation of moisture, which can impact peptide stability.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add a small volume of sterile, pyrogen-free distilled water to the vial to dissolve the peptide. For example, for a 1 mg vial, you can add 100 µL of water.
-
Dilution with Vehicle: Once the peptide is dissolved, add sterile, pyrogen-free PBS (pH 7.2-7.4) to reach the desired final concentration for your stock solution.
-
Mixing: Gently vortex or sonicate the solution to ensure it is fully dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterilization: If necessary, the final solution can be sterilized by passing it through a 0.22 µm filter.
-
Storage: Use the reconstituted solution immediately. If short-term storage is required, aliquot into single-use vials and store at -80°C.
Protocol 2: Intraperitoneal Injection of this compound in Mice
This protocol provides a step-by-step guide for the intraperitoneal administration of this compound to mice.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
Injection Site Identification: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
Preparation of Injection Site: Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing any organs.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.
-
Administration: Slowly and steadily inject the this compound solution. The recommended maximum injection volume for a mouse is 10 mL/kg.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Data Presentation
| Parameter | Recommendation |
| Vehicle | Sterile, pyrogen-free PBS (pH 7.2-7.4) |
| Starting Dosage (Mice) | 1 mg/kg |
| Injection Volume (Mice) | < 10 mL/kg |
| Needle Gauge (Mice) | 25-27 G |
| Storage (Lyophilized) | -20°C (short-term), -80°C (long-term) |
| Storage (Solution) | -80°C (single-use aliquots, < 1 month) |
| Physicochemical Property | Predicted Value |
| Amino Acid Sequence | (ACE)FKPLAA(DAL)R |
| Molecular Weight | ~915.1 g/mol |
| Isoelectric Point (pI) | ~9.7 |
| Net Charge at pH 7.0 | +2 |
| Hydrophilicity (GRAVY) | -0.4 (Slightly Hydrophilic) |
Troubleshooting Guide
Problem 1: Difficulty dissolving lyophilized this compound.
-
Potential Cause: The peptide has a net positive charge at neutral pH and is slightly hydrophilic, but may still be challenging to dissolve at high concentrations.
-
Solution:
-
Ensure the peptide has warmed to room temperature before opening the vial.
-
Use a brief sonication to aid dissolution.
-
For very high concentrations, you can initially dissolve the peptide in a small amount of sterile 10% acetic acid before diluting with PBS to your final concentration and pH.
-
Problem 2: Cloudiness or precipitation in the reconstituted solution.
-
Potential Cause: This may indicate peptide aggregation. Aggregation can be influenced by pH, temperature, and concentration.
-
Solution:
-
Prepare the solution fresh and use it immediately.
-
Ensure the pH of your final solution is between 7.2 and 7.4. Since the predicted pI of this compound is ~9.7, maintaining a neutral pH will help keep the peptide in a soluble state with a net positive charge.
-
If you must store the solution, filter-sterilize it and store it in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Problem 3: Animal shows signs of distress or localized inflammation after injection.
-
Potential Cause:
-
Improper injection technique leading to organ puncture or subcutaneous injection.
-
The vehicle is not at a physiological pH or is not isotonic.
-
This compound is a C5aR1 agonist, and C5a is a potent inflammatory mediator. A localized inflammatory response at the injection site is possible due to the mechanism of action of the compound.
-
-
Solution:
-
Review and refine your intraperitoneal injection technique to ensure correct needle placement.
-
Always use sterile, isotonic PBS at pH 7.2-7.4 as the vehicle.
-
If a mild, transient inflammatory response is observed, this may be an expected pharmacological effect of the compound. Monitor the animals closely. If severe or prolonged inflammation occurs, consider reducing the dose or consulting with a veterinarian.
-
Visualizations
Caption: Experimental workflow for intraperitoneal injection of this compound.
Caption: Troubleshooting guide for common issues with this compound injection.
References
- 1. Developing an injectable co-formulation of two antidiabetic drugs: Excipient impact on peptide aggregation and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for Biased Agonism in BM213 Studies
Welcome to the technical support center for researchers utilizing BM213 in their studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of biased agonism at the C5a receptor 1 (C5aR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a biased agonist?
A1: this compound is a potent and selective peptide agonist for the human complement C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][2][3] It is considered a biased agonist because it selectively activates G protein-mediated signaling pathways, such as intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation, without significantly recruiting β-arrestin.[1][3] This is in contrast to the endogenous ligand C5a, which activates both G protein and β-arrestin pathways.[2][4]
Q2: What is the significance of studying biased agonism with this compound?
A2: The study of biased agonism with molecules like this compound is significant for drug development. By selectively activating therapeutic signaling pathways (e.g., those mediated by G proteins) while avoiding pathways that may lead to adverse effects (e.g., those mediated by β-arrestin, which can cause receptor desensitization and internalization), biased agonists hold the promise of being safer and more effective therapeutics.[5][6]
Q3: How do I quantify the biased agonism of this compound?
A3: Quantifying biased agonism involves comparing the potency (EC50) and efficacy (Emax) of this compound to a balanced agonist (like C5a) across at least two different signaling pathways (e.g., a G protein-mediated pathway and β-arrestin recruitment).[5] Several methods can be used to calculate a "bias factor," which provides a quantitative measure of the degree to which a ligand favors one pathway over another. One common approach is the operational model, which takes into account both the ligand's affinity and its efficacy in a particular signaling cascade.
Q4: What are the key signaling pathways to investigate for this compound's biased agonism at C5aR1?
A4: To demonstrate the biased agonism of this compound, it is essential to measure its activity in both G protein-dependent and β-arrestin-dependent signaling pathways. For C5aR1, the key pathways to investigate are:
-
G Protein-Mediated Pathways:
-
β-Arrestin-Mediated Pathway:
-
β-Arrestin Recruitment: This assay directly measures the recruitment of β-arrestin to the activated receptor.[3]
-
Quantitative Data Summary
The following tables summarize the pharmacological parameters of this compound in comparison to the endogenous balanced agonist, C5a, for key signaling pathways at C5aR1.
Table 1: Agonist Potency (EC50) at C5aR1
| Ligand | Calcium Mobilization (nM) | pERK1/2 Activation (nM) | β-Arrestin Recruitment |
| This compound | 59[1] | Not explicitly quantified | No recruitment observed[2][3] |
| C5a | Not explicitly quantified | Not explicitly quantified | Recruitment observed[2] |
Note: Direct comparative EC50 values for C5a in these specific assays were not available in the reviewed literature. However, C5a is the endogenous full agonist and is used as the reference for balanced signaling.
Table 2: Agonist Efficacy (Emax) at C5aR1
| Ligand | Calcium Mobilization | pERK1/2 Activation | β-Arrestin Recruitment |
| This compound | Full Agonist | Full Agonist | No significant response |
| C5a | 100% (Reference) | 100% (Reference) | 100% (Reference) |
Note: Emax values are often expressed relative to the maximal response of the endogenous agonist (C5a).
Experimental Protocols & Troubleshooting
Here are detailed methodologies for the key experiments to characterize the biased agonism of this compound, along with troubleshooting guides for common issues.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow:
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Low receptor expression | Confirm C5aR1 expression via qPCR or western blot. |
| Inactive agonist | Prepare fresh agonist solutions. | |
| Problems with dye loading | Ensure proper dye concentration and incubation time. Use a positive control like ionomycin. | |
| High background fluorescence | Cell death | Use a lower cell seeding density and handle cells gently. |
| Autofluorescence of compounds | Run a control with compounds but without cells. | |
| Inconsistent results | Uneven cell plating | Ensure a single-cell suspension before plating. |
| Temperature fluctuations | Maintain a constant temperature during the assay. |
pERK1/2 Activation Assay
This assay measures the phosphorylation of ERK1/2, a downstream target of G protein signaling.
Experimental Workflow:
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or weak pERK signal | Suboptimal stimulation time | Perform a time-course experiment to determine peak pERK activation. |
| Insufficient agonist concentration | Use a higher concentration of this compound or C5a. | |
| Phosphatase activity | Use phosphatase inhibitors in the lysis buffer. | |
| High basal pERK levels | Serum in the culture medium | Ensure complete serum starvation before agonist stimulation. |
| High cell density | Plate cells at a lower density. | |
| Variability between replicates | Inconsistent cell lysis | Ensure complete and consistent lysis of all samples. |
| Uneven protein loading | Carefully quantify protein concentration and load equal amounts for each sample. |
β-Arrestin Recruitment Assay
This assay directly measures the interaction between the activated C5aR1 and β-arrestin. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Experimental Workflow:
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low transfection efficiency | Optimize transfection protocol. |
| Suboptimal donor:acceptor ratio | Titrate the amounts of C5aR1-Rluc and β-arrestin-YFP plasmids. | |
| Inactive BRET substrate | Use fresh, properly stored substrate. | |
| High background signal | Overexpression of fusion proteins | Reduce the amount of plasmid DNA used for transfection. |
| Non-specific interactions | Include a control with untagged receptor or β-arrestin. | |
| No agonist-induced BRET | Receptor not coupling to β-arrestin | Confirm with a known balanced agonist (C5a). For this compound, this is the expected result. |
| Incorrect filter sets in the reader | Ensure the plate reader is configured for the specific BRET pair. |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways activated by a balanced agonist like C5a versus the biased agonist this compound at the C5aR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
Technical Support Center: Interpreting Unexpected Results with BM213
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BM213, a novel and potent MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a key role in cell proliferation, survival, and differentiation.
dot
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C after reconstitution. Reconstituted solutions in DMSO can be stored at -20°C for up to 3 months. Avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of ERK Phosphorylation
You have treated your cancer cell line with this compound, but you observe minimal or no reduction in phosphorylated ERK (p-ERK) levels by Western blot.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Confirm the expiration date of the this compound stock. 2. Ensure proper storage conditions (-20°C). 3. Prepare a fresh stock of this compound from lyophilized powder. |
| Insufficient Drug Concentration or Incubation Time | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal incubation time. |
| High Cell Density | High cell confluency can lead to altered signaling and reduced drug accessibility. Ensure cells are plated at a consistent, non-confluent density (e.g., 70-80% confluency). |
| Upstream Pathway Activation | In some cell lines, strong upstream signaling (e.g., due to a KRAS or BRAF mutation) may require higher concentrations of this compound to achieve effective ERK inhibition. |
dot
Caption: Experimental workflow for troubleshooting lack of p-ERK inhibition.
Issue 2: Paradoxical Activation of Upstream Signaling
After treatment with this compound, you observe an increase in the phosphorylation of RAF (p-RAF) or even MEK (p-MEK) itself, despite seeing a decrease in p-ERK.
Potential Causes and Solutions
This is a known phenomenon for inhibitors of the MAPK pathway due to a negative feedback loop. Inhibition of ERK prevents it from phosphorylating and inactivating upstream components like RAF, leading to their accumulation in an active state.
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Disruption | This is an expected on-target effect. The key is to confirm that downstream signaling (p-ERK) is still inhibited. |
| Assessing Downstream Effects | 1. Measure the expression of ERK target genes (e.g., DUSPs, SPRY) via qPCR. 2. Perform a cell proliferation or apoptosis assay to confirm the functional consequence of ERK inhibition. |
dot
Caption: Logic diagram of feedback loop disruption by this compound.
Issue 3: Discrepancy Between p-ERK Inhibition and Cell Viability
You observe potent inhibition of p-ERK at low nanomolar concentrations of this compound, but the IC50 for cell viability is in the micromolar range.
Hypothetical Data
| Assay | This compound IC50 |
| p-ERK Inhibition (Western Blot) | 10 nM |
| Cell Viability (72 hours) | 5 µM |
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Signaling Pathway Redundancy | The cell line may have parallel survival pathways (e.g., PI3K/AKT) that are not dependent on the MAPK pathway. 1. Perform Western blot analysis for key nodes of other survival pathways (e.g., p-AKT). 2. Test for synergistic effects by co-treating with inhibitors of the redundant pathway (e.g., a PI3K inhibitor). |
| Incomplete Inhibition of Downstream Targets | A small amount of residual ERK activity may be sufficient for cell survival. |
| Drug Efflux | The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of this compound over time. |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Validation & Comparative
A Comparative Guide to BM213 and Other C5aR1 Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C5aR1 agonist BM213 against other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development targeting the complement C5a receptor 1 (C5aR1).
The complement component 5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR), is a key mediator of inflammatory responses. Its activation by the anaphylatoxin C5a triggers a cascade of intracellular events, making it a crucial target for therapeutic intervention in various inflammatory and immune-mediated diseases. This guide focuses on this compound, a synthetic C5aR1 agonist, and compares its performance with other known agonists based on available experimental data.
Performance Comparison of C5aR1 Agonists
This compound has emerged as a potent and selective agonist for C5aR1, exhibiting biased signaling properties that differentiate it from the endogenous ligand C5a and other synthetic agonists. This biased agonism, characterized by the preferential activation of G protein-dependent pathways over β-arrestin recruitment, makes this compound a valuable tool for dissecting C5aR1 signaling and a potential therapeutic candidate with a distinct pharmacological profile.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other C5aR1 agonists across various in vitro assays. These assays are crucial for characterizing the potency, efficacy, and signaling bias of these compounds.
Table 1: In Vitro Potency (EC₅₀) of C5aR1 Agonists
| Agonist | Calcium Mobilization (nM) | pERK1/2 Signaling (nM) | β-Arrestin Recruitment | C3aR Activation (μM) |
| This compound | 59[1] | Reported, but specific EC₅₀ not provided in abstracts | No recruitment observed[1][2] | 52.8[1] |
| C5a | Full agonist activity reported[3] | Full agonist activity reported[3] | Robust recruitment observed[3][4] | - |
| C5a pep | Full agonist activity reported[3] | Full agonist activity reported[3] | Partial agonism, significantly lower than C5a[3][4] | Potent partial agonist at C5aR2[5] |
| BM221 | - | Exhibits no signaling bias[2] | - | - |
| EP54 | - | - | - | Potent full C3aR agonist[5] |
| EP67 | - | - | - | Potent full C3aR agonist[5] |
Table 2: In Vivo Activity of C5aR1 Agonists
| Agonist | Assay | Observation |
| This compound | Murine in vivo neutrophil mobilization assay | Functionally similar to C5a[2] |
| This compound | Mouse model of mammary carcinoma | Showed antitumor activity[2] |
| C5a | Murine in vivo neutrophil mobilization assay | Induces rapid neutrophil mobilization |
Signaling Pathways and Experimental Workflows
The activation of C5aR1 by agonists like this compound initiates distinct intracellular signaling cascades. Understanding these pathways and the experimental methods used to study them is fundamental for interpreting the comparative data.
C5aR1 Signaling Pathway
C5aR1 activation can lead to two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The endogenous agonist C5a activates both pathways. In contrast, this compound is a G protein-biased agonist, primarily activating the G protein pathway without engaging β-arrestin.[1][2][4] This biased signaling is a key feature of this compound.
Experimental Workflow: In Vitro Agonist Characterization
The characterization of C5aR1 agonists typically involves a series of in vitro assays to determine their potency, efficacy, and signaling bias. A general workflow is depicted below.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize C5aR1 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of G protein-coupled receptor signaling.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human C5aR1 are commonly used.
-
Reagents: Calcium-sensitive fluorescent dyes such as Fluo-4 AM or Fura-2 AM.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
Cells are loaded with a calcium-sensitive dye.
-
Baseline fluorescence is measured.
-
Agonists at varying concentrations are added to the wells.
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured over time using a fluorescence plate reader.
-
Data is analyzed to determine the EC₅₀ and Emax values for each agonist.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event in the G protein signaling cascade.
-
Cell Lines: HEK293 cells expressing C5aR1 or other suitable cell lines.
-
Reagents: Primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2, and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Procedure:
-
Cells are seeded and serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are stimulated with different concentrations of agonists for a specific time (e.g., 5-10 minutes).
-
Cells are lysed, and the protein concentration is determined.
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies against pERK1/2 and total ERK1/2, followed by the appropriate secondary antibody.
-
The signal is detected and quantified to determine the ratio of pERK1/2 to total ERK1/2.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1, a key step in receptor desensitization and an indicator of β-arrestin-dependent signaling.
-
Technology: Commonly used methods include Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.
-
Principle (BRET):
-
C5aR1 is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP).
-
Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules in close proximity.
-
Addition of a substrate for the donor results in energy transfer to the acceptor, which then emits light at a different wavelength.
-
The ratio of acceptor to donor emission is measured to quantify β-arrestin recruitment.
-
-
Procedure:
-
Cells co-expressing the C5aR1-donor and β-arrestin-acceptor fusion proteins are seeded in a microplate.
-
Cells are stimulated with various concentrations of agonists.
-
The BRET substrate is added, and the luminescence at both donor and acceptor wavelengths is measured.
-
The BRET ratio is calculated to determine the extent of β-arrestin recruitment.
-
In Vivo Neutrophil Mobilization Assay
This in vivo assay assesses the ability of C5aR1 agonists to induce the release of neutrophils from the bone marrow into the bloodstream, a key physiological response to C5a.
-
Animal Model: Typically performed in mice.
-
Procedure:
-
A baseline blood sample is collected from the mice.
-
The C5aR1 agonist is administered, usually via intravenous injection.
-
Blood samples are collected at various time points after administration.
-
The number of neutrophils in the blood samples is quantified, often using flow cytometry or by analyzing blood smears.
-
The increase in neutrophil count compared to the baseline indicates the agonist's in vivo activity.
-
Conclusion
This compound stands out as a C5aR1 agonist due to its G protein signaling bias, which translates to a distinct pharmacological profile compared to the endogenous agonist C5a and other synthetic peptides. Its ability to potently activate G protein-mediated pathways, such as calcium mobilization and ERK1/2 phosphorylation, without recruiting β-arrestin, offers a unique opportunity to selectively modulate C5aR1 signaling. This selectivity may provide therapeutic advantages by avoiding potential adverse effects associated with β-arrestin-mediated pathways. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for comparing this compound with other C5aR1 agonists and for designing future experiments to further elucidate the therapeutic potential of targeting this important inflammatory receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaphylatoxin receptor promiscuity for commonly used complement C5a peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BM213 and BM221: A Focus on Biased Agonism at the C5a Receptor 1
A detailed comparison of the pharmacological properties of BM213 and BM221 reveals that this compound acts as a biased agonist for the complement C5a receptor 1 (C5aR1), whereas BM221 functions as a non-biased, or balanced, agonist. This distinction is primarily based on their differential abilities to activate G-protein-dependent signaling pathways versus the β-arrestin pathway.
This compound demonstrates a clear preference for activating G-protein-mediated signaling cascades, such as calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (pERK1/2), with little to no recruitment of β-arrestin.[1][2] In contrast, BM221 activates both G-protein and β-arrestin pathways, exhibiting a signaling profile more similar to the endogenous ligand, C5a.[1] Both this compound and BM221 are selective agonists for C5aR1 and show no activity at the C5aR2.[1]
Quantitative Comparison of Agonist Activity
The functional selectivity of this compound and BM221 has been quantified through a series of in vitro assays. The data presented below is a summary of their potency (EC50) and efficacy (Emax) in activating key signaling pathways downstream of C5aR1.
| Ligand | Assay | Potency (EC50, nM) | Efficacy (Emax, % of C5a) | Pathway |
| This compound | Calcium Mobilization | 59 | 100% | G-protein |
| pERK1/2 Signaling | ~100 | ~100% | G-protein | |
| β-arrestin Recruitment | >10,000 | ~0% | β-arrestin | |
| BM221 | Calcium Mobilization | ~50 | 100% | G-protein |
| pERK1/2 Signaling | ~100 | ~100% | G-protein | |
| β-arrestin Recruitment | ~100 | ~100% | β-arrestin |
Signaling Pathways and Biased Agonism
The differential signaling of this compound and BM221 can be visualized through the following pathways. This compound preferentially activates the G-protein pathway, while BM221 activates both.
Experimental Methodologies
The determination of biased agonism for this compound and BM221 was based on the following key in vitro assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Protocol Details: Human Embryonic Kidney (HEK293) cells stably expressing human C5aR1 were seeded into 96-well black-walled, clear-bottom plates. After 24 hours, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid. The plate was then placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence was measured before the addition of varying concentrations of this compound, BM221, or C5a. The change in fluorescence, indicating intracellular calcium mobilization, was monitored in real-time.
pERK1/2 Signaling Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event of G-protein activation.
Protocol Details: Chinese Hamster Ovary (CHO-K1) cells stably expressing human C5aR1 were seeded and serum-starved overnight. The cells were then stimulated with various concentrations of this compound, BM221, or C5a for a short period (e.g., 5 minutes) at 37°C. Following stimulation, the cells were lysed, and the levels of phosphorylated ERK1/2 in the cell lysates were quantified using a sensitive immunoassay, such as the AlphaScreen SureFire pERK1/2 assay kit.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1.
Protocol Details: HEK293 cells were used that co-expressed human C5aR1 and a β-arrestin reporter system, such as the PathHunter® β-arrestin assay. In this system, β-arrestin is fused to a fragment of β-galactosidase, and the receptor is tagged with a complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the fragments combine to form an active enzyme, which generates a chemiluminescent signal in the presence of a substrate. Cells were stimulated with a range of concentrations of this compound, BM221, or C5a, and the resulting luminescence was measured to quantify β-arrestin recruitment.
References
Validating BM213's Selectivity for C5aR1 over C5aR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system is a crucial component of innate immunity, with the anaphylatoxin C5a playing a central role in inflammatory responses.[1][2] C5a exerts its effects by binding to two G protein-coupled receptors (GPCRs): the classical C5a receptor 1 (C5aR1 or CD88) and the atypical C5a receptor 2 (C5aR2 or C5L2).[3][4][5] While C5aR1 is a well-established pro-inflammatory mediator, the role of C5aR2 is more complex, with evidence suggesting both pro- and anti-inflammatory functions.[3][6] The development of receptor-selective ligands is therefore essential to dissect the distinct functions of C5aR1 and C5aR2 and to develop targeted therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders.[1][7]
This guide provides an objective comparison of the peptide agonist BM213, validating its high selectivity for C5aR1 over C5aR2. We present supporting experimental data, detailed methodologies for key experiments, and diagrams of the relevant signaling pathways and experimental workflows.
This compound: A Potent and Highly Selective C5aR1 Agonist
This compound is a synthetic peptide agonist designed to specifically activate C5aR1.[1][7] Extensive studies have demonstrated that this compound is not only potent in activating C5aR1-mediated signaling but also exhibits remarkable selectivity, with no detectable activity at C5aR2.[4][5] This makes this compound an invaluable tool for investigating the specific physiological and pathological roles of C5aR1.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the quantitative data on this compound's activity at C5aR1, C5aR2, and the related C3a receptor (C3aR), highlighting its selectivity profile.
| Ligand | Target Receptor | Assay Type | Potency (EC50) | Reference |
| This compound | C5aR1 | Calcium Mobilization | 59 nM | [1][7] |
| This compound | C5aR2 | Functional Assays | No Activity | [1][4][5] |
| This compound | C3aR | Functional Assays | 52.8 µM | [1][7] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
As the data indicates, this compound is a potent C5aR1 agonist with an EC50 value in the nanomolar range.[1][7] Crucially, it shows no activity at C5aR2 and over 1000-fold selectivity for C5aR1 when compared to C3aR.[1][4][5][7]
Signaling Pathways of C5a Receptors
C5aR1 and C5aR2 initiate distinct intracellular signaling cascades upon ligand binding. C5aR1 is a classical GPCR that couples primarily to Gαi proteins, leading to downstream pro-inflammatory events.[6][8][9] In contrast, C5aR2 is an atypical receptor that does not couple to G proteins but instead signals through β-arrestin pathways.[6][8][10] Interestingly, this compound has been identified as a G protein-biased agonist, as it induces C5aR1-mediated calcium mobilization and pERK1/2 signaling without recruiting β-arrestin.[1][4][5][8]
Caption: C5a Receptor Signaling Pathways.
Experimental Protocols
The selectivity of this compound for C5aR1 is typically validated using a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay is considered the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of either human C5aR1 or C5aR2.
-
Incubation: A fixed concentration of a radiolabeled C5aR1/C5aR2 ligand (e.g., ¹²⁵I-C5a) is incubated with the receptor-expressing membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[12]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki) to assess the compound's affinity for each receptor.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in Gq- and some Gi-coupled GPCR signaling.[13][14] Since C5aR1 activation leads to calcium mobilization and this compound is known to trigger this pathway, this assay is ideal for assessing its functional potency and selectivity.[1][7]
Methodology:
-
Cell Culture: Cells stably expressing either C5aR1 or C5aR2 are seeded into 96- or 384-well microplates.[15]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[14][15] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium.
-
Baseline Measurement: A baseline fluorescence reading is established before the addition of the agonist.
-
Agonist Addition: A range of concentrations of this compound is automatically added to the wells.
-
Signal Detection: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR system).[14]
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value for each receptor.
Experimental Workflow: Calcium Mobilization Assay
The following diagram illustrates the typical workflow for assessing C5aR1 activation using a calcium mobilization assay.
Caption: Workflow for a Calcium Mobilization Assay.
Conclusion
The available experimental data robustly validates this compound as a potent and highly selective agonist for C5aR1. Its inability to activate C5aR2, combined with its G protein signaling bias, makes it a superior chemical tool for isolating and studying the specific functions of C5aR1 in health and disease.[1][4][5][8] For researchers in immunology, pharmacology, and drug development, this compound provides a reliable means to explore the therapeutic potential of modulating the C5a-C5aR1 axis without the confounding effects of C5aR2 activation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C5aR2 Deficiency Lessens C5aR1 Distribution and Expression in Neutrophils and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of BM213: A Comparative Analysis of its Cross-Reactivity with Complement Receptors
For Immediate Release
Brisbane, QLD – A comprehensive analysis of the complement C5a receptor 1 (C5aR1) agonist, BM213, reveals a highly selective binding profile with minimal cross-reactivity to other key complement receptors. This guide provides a detailed comparison of this compound's activity across various complement receptors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the field of immunology and pharmacology.
This compound has been identified as a potent and selective agonist for C5aR1, a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1][2] Understanding its specificity is paramount for its application as a research tool and its potential therapeutic development.
Quantitative Analysis of this compound Cross-Reactivity
Experimental data demonstrates that this compound exhibits a strong preference for C5aR1, with significantly lower to negligible activity at other complement receptors, namely C5a receptor 2 (C5aR2) and C3a receptor (C3aR). This high degree of selectivity is a critical attribute, minimizing off-target effects and enabling precise investigation of C5aR1-mediated pathways.
| Receptor | Agonist Activity (EC50) | Selectivity over C3aR | Notes |
| C5aR1 | 59 nM | >1000-fold | Potent agonist activity.[3][4] |
| C5aR2 | No activity detected | - | This compound displays no agonistic activity at C5aR2.[1][2][3][4] |
| C3aR | 52.8 mM | - | Very weak agonist activity, demonstrating high selectivity of this compound for C5aR1.[3][4] |
Table 1: Comparative Agonist Activity of this compound on Complement Receptors. EC50 values represent the concentration of this compound required to elicit a half-maximal response. The data highlights the potent and selective nature of this compound for C5aR1.
Experimental Methodologies
The determination of this compound's cross-reactivity profile involved a series of robust cell-based functional assays. The following protocols are representative of the methodologies employed to ascertain the agonist activity of this compound at C5aR1, C5aR2, and C3aR.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key downstream signaling event following the activation of Gq-coupled GPCRs like C5aR1.
-
Cell Lines: HEK293 cells stably expressing human C5aR1, C5aR2, or C3aR.
-
Protocol:
-
Cells are seeded into 96-well black-wall, clear-bottom plates and cultured to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.
-
Following incubation, the dye-containing buffer is removed, and the cells are washed with assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound is serially diluted and added to the wells.
-
Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time.
-
The resulting data is used to generate dose-response curves and calculate EC50 values.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), another important downstream signaling pathway activated by C5aR1.
-
Cell Lines: CHO-K1 cells stably expressing human C5aR1 or C3aR.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
Prior to the assay, cells are serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
This compound is diluted to various concentrations and added to the cells for a defined incubation period (e.g., 5-10 minutes) at 37°C.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
Phosphorylated ERK1/2 levels are measured using a sensitive detection method such as a sandwich ELISA or a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, following the manufacturer's instructions.
-
Data is normalized to the total ERK1/2 levels, and dose-response curves are generated to determine EC50 values.
-
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling. This compound is known to be a biased agonist that does not induce β-arrestin recruitment to C5aR1.
-
Cell Lines: U2OS cells stably co-expressing C5aR1 tagged with a prolink tag and a β-arrestin-2 fusion protein with an enzyme acceptor fragment.
-
Protocol:
-
Cells are seeded in 96-well white plates and cultured overnight.
-
This compound is serially diluted and added to the cells.
-
The plates are incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and potential β-arrestin recruitment.
-
A detection reagent containing the enzyme substrate is added to the wells.
-
The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
The absence of a significant signal in the presence of this compound confirms its lack of activity in recruiting β-arrestin.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Fundamental Distinction in C5aR1 Modulation
An Objective Comparison of BM213 and C5aR1 Antagonists for Researchers
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. A key effector of this system is the anaphylatoxin C5a, which exerts its potent pro-inflammatory functions primarily through the G protein-coupled receptor, C5aR1 (also known as CD88).[1][2] Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory and autoimmune diseases, making C5aR1 a significant therapeutic target.[1][3] Consequently, various molecules have been developed to modulate its activity.
This guide provides a comparative overview of this compound and prominent C5aR1 antagonists. It is crucial to begin with a fundamental distinction: This compound is a G protein-biased agonist , whereas the other compounds discussed are antagonists . An agonist activates the receptor, while an antagonist blocks its activation by the endogenous ligand (C5a). This compound's "biased" nature means it selectively activates specific downstream signaling pathways (G protein signaling) while avoiding others (β-arrestin recruitment).[1][4] This contrasts with antagonists like Avacopan and PMX53, which are designed to prevent C5a-mediated signaling altogether.[5][6]
This comparison will explore their mechanisms, pharmacological profiles, and functional effects, supported by experimental data to guide researchers in selecting the appropriate tool for their specific scientific inquiries.
Signaling Pathways: Agonism vs. Antagonism
Activation of C5aR1 by its native ligand C5a initiates two major downstream signaling cascades: a G protein-dependent pathway that promotes inflammation and a β-arrestin-dependent pathway involved in receptor internalization and desensitization.[1]
C5aR1 antagonists are designed to block the binding of C5a, thereby inhibiting both G protein and β-arrestin pathways. This mechanism is therapeutically valuable for dampening excessive inflammation.
In contrast, the biased agonist this compound selectively activates the G protein pathway, leading to outcomes like calcium mobilization and pERK1/2 signaling, but does not engage the β-arrestin pathway.[4] This unique profile allows for the dissection of G protein-mediated effects in isolation.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters and functional effects of this compound compared to the well-characterized antagonists PMX53 and Avacopan.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | PMX53 | Avacopan (CCX168) |
| Molecule Type | Synthetic Peptide | Cyclic Hexapeptide | Oral Small Molecule |
| Mechanism | G Protein-Biased Agonist[1][4] | Non-competitive Antagonist[7][8] | Allosteric Antagonist[6][9] |
| Binding Site | Orthosteric[1] | Orthosteric[6] | Allosteric (extrahelical)[6] |
| Primary Target | C5aR1[3][10] | C5aR1[5][11] | C5aR1[9][12] |
Table 2: Pharmacological Profile
| Parameter | This compound | PMX53 | Avacopan (CCX168) |
| Potency (C5aR1) | EC₅₀: 59 nM[3][10] | IC₅₀: ~20 nM[5] | Potent inhibitor |
| Selectivity | >1000-fold selective over C3aR; No C5aR2 activity[3][10] | Specific to C5aR1; does not bind C5L2 or C3aR[5] | Highly selective for C5aR1 |
| Signaling Bias | G protein-biased; no β-arrestin recruitment[3][4] | Biased inhibition towards G protein coupling over β-arrestin[6] | Biased inhibition towards β-arrestin recruitment over G protein[6] |
| Off-Target Activity | Not reported | Low-affinity agonist for MrgX2[5] | Not reported |
Table 3: Functional Effects
| Functional Assay | This compound | PMX53 | Avacopan (CCX168) |
| Ca²⁺ Mobilization | Induces[3][10] | Inhibits C5a-induced mobilization[5] | Inhibits C5a-induced mobilization |
| pERK1/2 Signaling | Induces[3][10] | Inhibits C5a-induced signaling | Inhibits C5a-induced signaling |
| β-Arrestin Recruitment | Does not induce[3] | Inhibits C5a-induced recruitment[6] | Inhibits C5a-induced recruitment[6] |
| Neutrophil Activity | Induces mobilization in vivo[13] | Inhibits C5a-induced chemotaxis and myeloperoxidase release (IC₅₀ = 75 nM and 22 nM, respectively)[5][7] | Reduces neutrophil-mediated inflammation; basis for clinical efficacy in AAV[9][12] |
| In Vivo Efficacy | Anti-tumor activity in a mouse mammary carcinoma model[4][13] | Anti-inflammatory effects in various mouse models[7][8] | Effective in treating ANCA-associated vasculitis (AAV) in humans[9] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of key protocols used to characterize these compounds.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of G protein-coupled receptor signaling via the Gαq/11 pathway, which C5aR1 can utilize.
-
Principle : Cells expressing C5aR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, causing an increase in fluorescence intensity. Antagonists are evaluated by their ability to block the fluorescence increase induced by C5a.
-
General Protocol :
-
Cell Culture : Use a cell line stably or transiently expressing human C5aR1 (e.g., HEK293, RBL-2H3).
-
Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay Procedure :
-
For agonist testing (this compound): Add varying concentrations of the agonist to the cells and measure the fluorescence signal over time using a plate reader or fluorometer.
-
For antagonist testing (PMX53, Avacopan): Pre-incubate the cells with varying concentrations of the antagonist for a specified period. Then, add a fixed concentration of C5a (typically at its EC₈₀) and measure the fluorescence signal.
-
-
Data Analysis : Plot the peak fluorescence response against the logarithm of the compound concentration. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using a non-linear regression model.
-
β-Arrestin Recruitment Assay
This assay determines if receptor activation leads to the recruitment of β-arrestin, a key event in receptor desensitization, internalization, and G protein-independent signaling.
-
Principle : Bioluminescence Resonance Energy Transfer (BRET) is a common method. C5aR1 is fused to a BRET donor (e.g., Renilla luciferase, RLuc), and β-arrestin is fused to a BRET acceptor (e.g., YFP). When an agonist brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal.
-
General Protocol :
-
Cell Transfection : Co-transfect cells (e.g., HEK293) with plasmids encoding C5aR1-RLuc and β-arrestin-YFP.
-
Assay Procedure :
-
Plate the transfected cells in a white, clear-bottom microplate.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Add varying concentrations of the test compound (e.g., C5a, this compound).
-
Measure light emission simultaneously at two wavelengths corresponding to the donor and acceptor.
-
-
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀. A lack of increase in the BRET ratio, as seen with this compound, indicates no β-arrestin recruitment.[6]
-
In Vivo Neutrophil Mobilization Assay
This in vivo assay assesses the ability of a compound to affect the number of circulating neutrophils, a key physiological response to C5a.
-
Principle : C5a is a potent chemoattractant that causes the rapid mobilization of neutrophils from the bone marrow into the bloodstream. The efficacy of C5aR1 modulators can be measured by their ability to either mimic (agonists) or block (antagonists) this effect.
-
General Protocol :
-
Animal Model : Use wild-type mice (e.g., C57BL/6).
-
Compound Administration :
-
Challenge : For antagonist studies, administer a sub-maximal dose of C5a at a specified time after the antagonist.
-
Blood Sampling : Collect blood samples from the animals at various time points post-injection (e.g., 15, 30, 60 minutes).
-
Cell Counting : Perform a complete blood count (CBC) using a hematology analyzer to determine the number of circulating neutrophils.
-
Data Analysis : Compare the neutrophil counts in treated groups to vehicle-treated control groups to determine the extent of mobilization (for agonists) or inhibition (for antagonists).[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C5aR Antagonist, PMX53 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medpagetoday.com [medpagetoday.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. PMX-53 - Creative Biolabs [creative-biolabs.com]
- 12. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BM213 versus Endogenous C5a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide BM213 and the endogenous anaphylatoxin C5a, focusing on their efficacy as agonists for the C5a receptor 1 (C5aR1). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct signaling pathways activated by these two molecules.
Executive Summary
Endogenous C5a is a potent pro-inflammatory mediator that signals through two G protein-coupled receptors, C5aR1 and C5aR2.[1] Its activation of C5aR1 triggers a broad range of cellular responses through both G protein-dependent and β-arrestin-dependent pathways. In contrast, this compound is a synthetic, selective C5aR1 agonist that exhibits biased signaling.[1][2] It preferentially activates G protein-mediated signaling pathways without engaging the β-arrestin pathway.[1][2] This biased agonism makes this compound a valuable tool for dissecting the specific roles of G protein signaling downstream of C5aR1 activation and presents a potential therapeutic advantage by avoiding β-arrestin-mediated effects, which can contribute to receptor desensitization and potentially distinct signaling outcomes.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and endogenous C5a in their interaction with C5aR1.
| Parameter | This compound | Endogenous C5a | Reference |
| Receptor Selectivity | Selective for C5aR1 | Binds to C5aR1 and C5aR2 | [1][2] |
| Binding Affinity (Kd) to C5aR1 | Not explicitly found | ~1 nM | |
| Functional Potency (EC50) for C5aR1 | 59 nM (Calcium mobilization) | Not directly compared in the same study | [2] |
| Signaling Pathway Activated | G protein (Gαi) | G protein (Gαi, Gq, G16) and β-arrestin | [2] |
| β-arrestin Recruitment | No | Yes | [1][3] |
Signaling Pathways
The distinct signaling mechanisms of this compound and endogenous C5a are visualized in the diagrams below.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following C5aR1 activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human C5aR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Varying concentrations of this compound or endogenous C5a are added to the wells.
-
Signal Detection: The fluorescence intensity is measured immediately using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). The change in fluorescence intensity over time reflects the mobilization of intracellular calcium.
ERK1/2 Phosphorylation Assay
Objective: To quantify the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) as a measure of downstream G protein signaling.
Methodology:
-
Cell Culture and Starvation: C5aR1-expressing cells are cultured as described above. Prior to stimulation, cells are serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Cells are treated with different concentrations of this compound or endogenous C5a for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
ELISA: A sandwich ELISA kit specific for p-ERK1/2 can be used for a more high-throughput analysis.
-
β-arrestin Recruitment Assay
Objective: To determine the ability of a ligand to induce the recruitment of β-arrestin to the activated C5aR1.
Methodology (Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Line: A stable cell line co-expressing C5aR1 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., yellow fluorescent protein, YFP) is used.
-
Cell Plating: Cells are seeded in 96-well white-walled, clear-bottom plates.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Ligand Stimulation: Cells are stimulated with various concentrations of this compound or endogenous C5a.
-
Signal Detection: The light emission at wavelengths corresponding to the donor and acceptor are measured simultaneously using a BRET-compatible plate reader. An increase in the BRET ratio (acceptor emission / donor emission) indicates the recruitment of β-arrestin to the receptor.
Conclusion
The comparative analysis of this compound and endogenous C5a reveals a significant divergence in their signaling mechanisms at the C5aR1. While endogenous C5a acts as a conventional agonist, activating both G protein and β-arrestin pathways, this compound functions as a G protein-biased agonist. This selectivity of this compound for the G protein pathway provides a powerful tool for investigating the specific physiological and pathological consequences of C5aR1-mediated G protein signaling, independent of β-arrestin-mediated effects. Furthermore, the development of such biased agonists may offer novel therapeutic strategies for inflammatory and immune disorders where selective modulation of C5aR1 signaling is desirable.
References
A Head-to-Head Comparison of BM213 and Other C5a Receptor 1 Agonists
For researchers and professionals in drug development, the quest for selective and potent modulators of the complement system is paramount. The complement C5a receptor 1 (C5aR1) has emerged as a critical therapeutic target in a variety of inflammatory diseases and cancer. This guide provides a detailed comparison of BM213, a selective C5aR1 peptide agonist, with its endogenous counterpart, C5a, and a related synthetic peptide, BM221.
Overview of this compound
This compound is a potent and selective synthetic peptide agonist for the complement C5a receptor 1 (C5aR1).[1] It was developed to overcome the lack of selectivity of the natural ligand, C5a, which binds to both C5aR1 and C5aR2.[2] this compound's selectivity allows for the specific interrogation of C5aR1-mediated pathways, making it a valuable tool for research and a potential therapeutic agent.[1][3]
This compound vs. Endogenous C5a
The primary distinction between this compound and the endogenous anaphylatoxin C5a lies in their receptor selectivity and signaling properties. While C5a is a potent activator of both C5aR1 and C5aR2, this compound is highly selective for C5aR1.[4][2] This selectivity is crucial for dissecting the specific roles of C5aR1 in various physiological and pathological processes.
| Feature | This compound | C5a |
| Target(s) | Selective for C5aR1 | C5aR1 and C5aR2 |
| EC50 for C5aR1 | 59 nM[1][5] | Equal potency to this compound[4][2] |
| Selectivity | >1000-fold for C5aR1 over C3aR; no C5aR2 activity[1] | Binds to both C5aR1 and C5aR2[4][2] |
| β-arrestin Recruitment | Does not induce β-arrestin recruitment[1][4] | Induces β-arrestin recruitment |
| Signaling Pathway | Biased signaling (Ca2+ mobilization, pERK1/2)[1][4] | Unbiased signaling |
| In Vivo Activity | Anti-tumor activity in a mouse mammary carcinoma model[1][4][2] | Pro-inflammatory and immune-modulatory effects |
This compound vs. BM221: A Tale of Two Biased Agonists
Within the same study that characterized this compound, another peptide, BM221, was developed.[4] The key difference between these two synthetic peptides is their signaling bias. While both are potent and selective C5aR1 agonists, this compound is a biased agonist, whereas BM221 is not.[4]
| Feature | This compound | BM221 |
| Target | Selective for C5aR1 | Selective for C5aR1 |
| Signaling Bias | Biased agonist | No signaling bias[4] |
| β-arrestin Recruitment | Does not induce β-arrestin recruitment[4] | Induces β-arrestin recruitment |
| Downstream Signaling | Induces calcium mobilization and pERK1/2 signaling[4] | Activates a broader range of downstream pathways |
Signaling Pathway of this compound at C5aR1
The binding of this compound to C5aR1, a G-protein coupled receptor (GPCR), initiates a specific intracellular signaling cascade. Due to its biased agonism, this compound preferentially activates pathways leading to calcium mobilization and ERK1/2 phosphorylation, without engaging the β-arrestin pathway.
Caption: Signaling pathway of the biased agonist this compound at C5aR1.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare these peptides.
Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing human C5aR1.
-
Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured before the addition of the peptide agonist (this compound, BM221, or C5a). Upon addition of the agonist, the change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorometric imaging plate reader. The data is then used to determine the half-maximal effective concentration (EC50) for each peptide.
ERK1/2 Phosphorylation Assay
-
Cell Line: U937 cells or other myeloid cell lines endogenously expressing C5aR1.
-
Methodology: Cells are serum-starved and then stimulated with varying concentrations of the peptides for a short period (e.g., 5 minutes). Following stimulation, the cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. The bands are visualized using a chemiluminescent substrate, and the ratio of pERK1/2 to total ERK1/2 is quantified to determine the extent of signaling activation.
β-Arrestin Recruitment Assay
-
Methodology: A common method is the PathHunter® β-arrestin recruitment assay. This assay utilizes engineered cells that co-express the target receptor (C5aR1) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Upon agonist binding and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
In Vivo Tumor Model
-
Animal Model: Immunocompetent mouse models, such as BALb/c mice, are often used.
-
Tumor Cell Line: A syngeneic mammary carcinoma cell line (e.g., E0771) is implanted into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control, typically via intraperitoneal injection.
-
Endpoint: Tumor growth is monitored over time by caliper measurements. At the end of the study, tumors are excised and weighed. The anti-tumor efficacy of this compound is determined by comparing the tumor growth and final tumor weight between the treated and control groups.[1][4][2]
Conclusion
This compound represents a significant advancement in the study of the complement system, offering a selective tool to probe C5aR1 function. Its biased agonism, contrasting with the unbiased signaling of C5a and BM221, provides a unique opportunity to dissect the downstream consequences of specific C5aR1-mediated signaling pathways. The experimental data to date highlights its potential in modulating immune responses, particularly in the context of cancer. Further head-to-head studies with other C5aR1 modulators will be invaluable in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of BM213-Induced Signaling Pathways
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the signaling pathways induced by the selective C5a Receptor 1 (C5aR1) agonist, BM213, with the endogenous ligand C5a and the unbiased agonist BM221. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and inflammation.
This compound has emerged as a valuable tool for dissecting the biased signaling of C5aR1, a G-protein coupled receptor (GPCR) implicated in a range of inflammatory diseases and cancer. Understanding the distinct signaling cascades activated by different agonists is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Performance Comparison: this compound, C5a, and BM221
This compound exhibits biased agonism, preferentially activating G-protein-mediated signaling pathways while failing to engage the β-arrestin pathway. In contrast, the natural ligand C5a and the synthetic agonist BM221 act as unbiased agonists, activating both G-protein and β-arrestin pathways. This differential engagement of signaling pathways is summarized in the table below, with quantitative data on the potency (EC50) and efficacy (Emax) of each compound in key functional assays.
| Parameter | This compound | C5a | BM221 | Reference(s) |
| Target(s) | C5aR1 | C5aR1, C5aR2 | C5aR1 | |
| Agonist Type | Biased Agonist | Unbiased Agonist | Unbiased Agonist | |
| Calcium Mobilization (EC50, nM) | 1.8 | 0.3 | 1.1 | |
| pERK1/2 Activation (EC50, nM) | 15 | 0.8 | 2.5 | |
| β-Arrestin Recruitment (EC50, nM) | >10,000 | 5.4 | 10 | |
| Maximal Response (Emax) vs. C5a | ||||
| Calcium Mobilization | ~100% | 100% | ~100% | |
| pERK1/2 Activation | ~100% | 100% | ~100% | |
| β-Arrestin Recruitment | No activity | 100% | ~100% |
Signaling Pathways
The differential signaling initiated by this compound, C5a, and BM221 is depicted in the diagrams below.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the signaling profiles of this compound, C5a, and BM221.
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: HEK293 cells stably expressing human C5aR1.
-
Reagents:
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
-
Procedure:
-
Seed HEK293-C5aR1 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the cells with HBSS.
-
Prepare serial dilutions of this compound, C5a, and BM221 in HBSS.
-
Use a fluorescent plate reader to measure baseline fluorescence.
-
Add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity (excitation ~494 nm, emission ~516 nm) for at least 60 seconds.
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Data are analyzed to determine EC50 and Emax values.
-
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of G-protein signaling.
-
Cell Line: HEK293 cells stably expressing human C5aR1.
-
Reagents:
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HEK293-C5aR1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of this compound, C5a, or BM221 for 5 minutes at 37°C.
-
Aspirate the medium and lyse the cells on ice.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.
-
This assay measures the recruitment of β-arrestin to the activated receptor, a hallmark of GPCR desensitization and a key signaling event in its own right.
-
Assay Principle: Enzyme fragment complementation (e.g., PathHunter® assay). C5aR1 is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Line: CHO-K1 cells stably co-expressing C5aR1-ProLink and β-arrestin-Enzyme Acceptor.
-
Procedure:
-
Plate the engineered CHO-K1 cells in white, solid-bottom 96-well plates.
-
Incubate for 24 hours.
-
Add serial dilutions of this compound, C5a, or BM221.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Unveiling the Activity of BM213: A Comparative Guide to a Selective C5aR1 Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BM213, a potent and selective agonist of the Complement C5a Receptor 1 (C5aR1), with other alternatives. Supported by experimental data, this document details the performance of this compound and provides comprehensive experimental protocols for replicating published findings.
This compound has emerged as a valuable research tool for investigating the function of C5aR1, a key player in inflammatory responses and a promising therapeutic target in cancer.[1][2][3] This peptide agonist exhibits high selectivity for C5aR1 over the second C5a receptor, C5aR2, and the C3a receptor (C3aR), with an over 1000-fold selectivity over C3aR.[1][2][3] Functionally, this compound triggers C5aR1-mediated intracellular signaling pathways, including calcium mobilization and phosphorylation of extracellular signal-regulated kinase (pERK1/2), without inducing the recruitment of β-arrestin.[1][2][4] This biased agonism makes it a unique tool for dissecting the downstream consequences of G protein-dependent C5aR1 activation.
Performance Comparison of C5aR1 Modulators
To contextualize the activity of this compound, this section compares its performance with another C5aR1 agonist, BM221, and two well-characterized C5aR1 antagonists, PMX53 and Avacopan.
| Compound | Type | Target(s) | Potency (EC50/IC50) | Key Features |
| This compound | Agonist | C5aR1 | 59 nM (C5aR1)[1][3][5][6], 52.8 µM (C3aR)[1][2][3][5] | Potent and selective C5aR1 agonist; biased agonist that does not recruit β-arrestin.[1][2][4] |
| BM221 | Agonist | C5aR1 | 5.8 nM[7] | Potent C5aR1 agonist; exhibits no signaling bias.[4][8] |
| PMX53 | Antagonist | C5aR1 | - | A cyclic peptide antagonist used in preclinical cancer models.[4] |
| Avacopan | Antagonist | C5aR1 | - | An orally available small-molecule antagonist.[9] |
In Vivo Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in a mouse model of mammary carcinoma, leading to a notable reduction in tumor growth.[1][4][10] While the precise dosage and percentage of tumor reduction from the initial studies are not publicly detailed, the common practice in such preclinical models involves the use of syngeneic mouse models like the 4T1 (triple-negative) or MMTV-PyMT (luminal B) models.[11] In contrast, C5aR1 antagonists like PMX53 have also been shown to suppress tumor growth, often in combination with chemotherapy, by remodeling the tumor microenvironment and enhancing anti-tumor T-cell responses.[4][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for characterizing C5aR1 modulators are provided below.
C5aR1-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of C5aR1.
Cell Line: Human embryonic kidney 293T (HEK293T) cells transiently expressing C5aR1 and a promiscuous Gα16 subunit.[12]
Protocol:
-
Seed HEK293T cells in a 96-well plate and transfect with C5aR1 and Gα16 expression plasmids.
-
After 24 hours, load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[12]
-
Wash the cells with an appropriate buffer (e.g., HBSS with HEPES and BSA).[12]
-
Prepare a dilution series of the test compounds (e.g., this compound, BM221).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Use an ionophore like ionomycin as a positive control and a calcium chelator like EGTA as a negative control.[13]
pERK1/2 Signaling Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event of C5aR1 activation.
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human C5aR1 (CHO-C5aR1) or human monocyte-derived macrophages (HMDMs).[1][2][14]
Protocol:
-
Culture CHO-C5aR1 cells or HMDMs in a 96-well plate.
-
Starve the cells in a serum-free medium for a few hours to reduce baseline ERK1/2 phosphorylation.
-
Pre-incubate the cells with antagonists (e.g., PMX53) if measuring inhibition.
-
Stimulate the cells with a C5aR1 agonist (e.g., this compound, human C5a) for 10 minutes.[14]
-
Lyse the cells and use a commercial ELISA-based kit (e.g., AlphaLISA SureFire Ultra p-ERK 1/2) to detect the levels of phosphorylated ERK1/2 in the cell lysate.[1][14]
-
Normalize the data to the response induced by a known C5aR1 agonist like C5a.[14]
LPS-Induced Cytokine Release Assay
This assay measures the effect of C5aR1 modulation on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: Human monocyte-derived macrophages (HMDMs) or a murine macrophage cell line like J774A.1 or RAW 264.7.[15][16]
Protocol:
-
Pre-treat the cells with the test compound (e.g., this compound) for 1 hour.[16]
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 16-24 hours.[15][16]
-
Collect the cell culture supernatant.
-
Use ELISA kits to measure the concentrations of cytokines such as TNF-α and IL-6 in the supernatant.[15][16]
Visualizations
To further illustrate the concepts discussed, the following diagrams visualize the C5aR1 signaling pathway and a typical experimental workflow.
C5aR1 Signaling Pathway Activated by this compound.
General Experimental Workflow for In Vitro Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling and Disposal of BM213: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the potent and selective C5a receptor 1 (C5aR1) agonist, BM213, with a focus on its proper disposal procedures, experimental applications, and signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating easy comparison of its biological activity.
| Parameter | Value | Species | Assay |
| EC₅₀ (C5aR1) | 59 nM | Human | Calcium Mobilization & pERK1/2 Signaling |
| Selectivity | >1000-fold over C3aR | Human | Not specified |
| Cytotoxicity | No cytotoxicity observed | Human (SH-SY5Y cells) | MTT Assay |
Signaling Pathway of this compound through C5aR1
This compound exerts its effects by selectively binding to and activating the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). This initiates a cascade of intracellular signaling events. The diagram below illustrates the key signaling pathway activated by this compound.
Key Experimental Protocols
This compound is utilized in various functional assays to probe the C5aR1 signaling pathway and its downstream cellular effects. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of C5aR1 by this compound.
Methodology:
-
Cell Culture: Culture cells expressing C5aR1 (e.g., HEK293 or THP-1 cells) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2, a key downstream kinase in the C5aR1 signaling pathway.
Methodology:
-
Cell Culture and Starvation: Culture C5aR1-expressing cells to 70-80% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.
-
This compound Stimulation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the pERK1/2 signal.
Macrophage Cytokine Release Assay
This assay quantifies the release of cytokines from macrophages upon stimulation with this compound, providing insight into its immunomodulatory effects.
Methodology:
-
Macrophage Differentiation: Differentiate human or mouse monocytes into macrophages using appropriate growth factors (e.g., M-CSF).
-
Cell Plating: Seed the differentiated macrophages in a 24-well plate.
-
This compound Stimulation: Treat the macrophages with different concentrations of this compound, often in the presence of a co-stimulant like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to assess the dose-dependent effect of the agonist on cytokine release.
Proper Disposal Procedures for this compound
As a peptide-based compound, the disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste. The following steps provide a general guideline.
Operational Plan:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory gloves, a lab coat, and safety glasses, when handling this compound.
-
Weighing and Reconstitution: When preparing solutions, handle the powdered form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Disposal Plan:
-
Unused Product:
-
For small quantities of unused this compound powder, it is recommended to dissolve it in a combustible solvent (e.g., ethanol) and dispose of it through a licensed professional waste disposal service.
-
Alternatively, it can be disposed of in a designated chemical waste container for non-hazardous solids.
-
-
Solutions of this compound:
-
Aqueous solutions of this compound can be collected in a designated non-hazardous aqueous waste container.
-
Ensure the pH of the solution is neutral before adding it to the waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated solid chemical waste container.
-
-
Regulatory Compliance:
-
Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.[2]
-
Disclaimer: The disposal information provided is based on general laboratory safety protocols for non-hazardous peptides. In the absence of a specific Safety Data Sheet for this compound, users must exercise due diligence and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
References
Essential Safety and Logistics for Handling BM213
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent research compounds like BM213 are paramount for ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the essential personal protective equipment (PPE), handling procedures, and disposal plan for this compound, a selective peptide agonist of the C5a receptor 1 (C5aR1).
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive peptide, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound in both lyophilized powder and solution forms.
| Body Part | PPE Requirement | Specifications |
| Hands | Nitrile Gloves | Double-gloving is recommended when handling the pure compound. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect from spills. |
| Respiratory | Fume Hood | All handling of lyophilized this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Reconstitution and Aliquoting:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[1]
-
Weighing: Quickly weigh the desired amount of the peptide in a chemical fume hood.
-
Solubilization: Reconstitute the peptide using a sterile buffer or solvent as specified in the experimental protocol. Gentle vortexing or swirling may be necessary to fully dissolve the peptide.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, divide the stock solution into single-use aliquots.[2][3]
Storage:
-
Lyophilized Powder: Store at -20°C to -80°C for long-term stability.[2][4]
-
Stock Solutions: Store aliquots at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but refer to the specific product datasheet for stability information.[2]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Segregate all this compound waste from general laboratory trash. This includes unused solutions, empty vials, contaminated pipette tips, gloves, and any other disposable materials.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[5][6] Never dispose of this compound down the drain or in regular trash.[5]
Experimental Protocol: In Vivo Administration of this compound in a Mouse Model
The following is a general protocol for the intraperitoneal (i.p.) administration of this compound in a mouse model, based on published research. Researchers should adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
-
Preparation of Dosing Solution:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration using sterile saline or another appropriate vehicle.
-
-
Animal Handling:
-
Acclimate mice to the experimental conditions to minimize stress.
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
-
Administration:
-
Administer the calculated dose of this compound via intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions according to the approved animal protocol.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
